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  • Product: N-(isoquinolin-5-ylmethyl)-N-methylamine
  • CAS: 157610-84-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-(isoquinolin-5-ylmethyl)-N-methylamine (CAS 157610-84-9)

For Researchers, Scientists, and Drug Development Professionals Introduction N-(isoquinolin-5-ylmethyl)-N-methylamine is a heterocyclic aromatic amine belonging to the diverse and pharmacologically significant isoquinoli...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(isoquinolin-5-ylmethyl)-N-methylamine is a heterocyclic aromatic amine belonging to the diverse and pharmacologically significant isoquinoline family. The isoquinoline scaffold, consisting of a fused benzene and pyridine ring system, is a core structural motif in a vast array of natural products and synthetic molecules with a broad spectrum of biological activities.[1][2] This guide provides a comprehensive technical overview of N-(isoquinolin-5-ylmethyl)-N-methylamine, including its physicochemical properties, a proposed synthetic route, predicted analytical data, potential biological applications, and essential safety and handling information. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from closely related analogues and established chemical principles to serve as a valuable resource for researchers.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of N-(isoquinolin-5-ylmethyl)-N-methylamine are summarized in the table below.

PropertyValueSource/Method
CAS Number 157610-84-9-
Molecular Formula C₁₁H₁₂N₂-
Molecular Weight 172.23 g/mol Calculated
Appearance Predicted: Solid or liquid[3]
Boiling Point 311.7 °C at 760 mmHgPredicted
Density 1.087 g/cm³Predicted
Flash Point 142.3 °CPredicted
pKa Isoquinoline pKa ≈ 5.4[4]
Solubility Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO.General chemical principles

Synthesis and Purification

While a specific published synthesis for N-(isoquinolin-5-ylmethyl)-N-methylamine has not been identified, a highly plausible and efficient route is through the reductive amination of isoquinoline-5-carboxaldehyde with methylamine. This widely used method reliably forms secondary amines from aldehydes and primary amines.[5][6]

Proposed Synthetic Pathway: Reductive Amination

The reaction proceeds in two main steps: the formation of an intermediate imine, followed by its reduction to the final secondary amine.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction aldehyde Isoquinoline-5-carboxaldehyde imine Intermediate Imine aldehyde->imine + CH₃NH₂ - H₂O methylamine Methylamine (CH₃NH₂) methylamine->imine product N-(isoquinolin-5-ylmethyl)-N-methylamine imine->product reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product

Caption: Proposed two-step synthesis of N-(isoquinolin-5-ylmethyl)-N-methylamine via reductive amination.

Detailed Experimental Protocol (Proposed)

This protocol is a general guideline based on standard reductive amination procedures.[7] Optimization of reaction conditions may be necessary to achieve optimal yield and purity.

Materials:

  • Isoquinoline-5-carboxaldehyde

  • Methylamine (e.g., as a solution in THF or as methylamine hydrochloride)[8]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate, methanol, triethylamine)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isoquinoline-5-carboxaldehyde (1.0 equivalent) in anhydrous DCE.

  • Amine Addition: Add methylamine (1.1-1.5 equivalents) to the solution. If using methylamine hydrochloride, a base such as triethylamine (1.1-1.5 equivalents) should also be added to liberate the free amine. Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Reduction: To the stirring mixture, add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise. The reaction may be mildly exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, potentially with a small percentage of triethylamine to prevent tailing).

Analytical Characterization (Predicted)

As no experimentally determined spectra are publicly available, the following data are predicted based on the chemical structure and known spectroscopic features of isoquinolines and N-methyl benzylamines.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.2s1HH-1The proton at C1 of the isoquinoline ring is typically the most downfield due to the deshielding effect of the adjacent nitrogen atom.[1]
~8.5d1HH-3The proton at C3 is also deshielded by the nitrogen.[1]
~8.0-7.5m4HH-4, H-6, H-7, H-8Aromatic protons of the isoquinoline ring system.
~3.8s2H-CH₂-Methylene protons of the benzyl group.
~2.4s3H-CH₃Methyl protons of the amine.
~1.5 (broad)s1H-NH-The N-H proton signal can be broad and its chemical shift is dependent on solvent and concentration. This signal would be absent in the target tertiary amine.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ, ppm)AssignmentRationale
~152C-1Aromatic carbon adjacent to nitrogen.
~143C-3Aromatic carbon adjacent to nitrogen.
~136-120C-4, C-4a, C-5, C-6, C-7, C-8, C-8aAromatic carbons of the isoquinoline ring.
~55-CH₂-Methylene carbon.
~35-CH₃Methyl carbon.
Mass Spectrometry (MS)

Under electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ is expected at m/z 173.2. A major fragmentation pathway would likely involve the benzylic cleavage to form a stable isoquinolin-5-ylmethyl cation.[9]

Infrared (IR) Spectroscopy

As a tertiary amine, N-(isoquinolin-5-ylmethyl)-N-methylamine will not exhibit the characteristic N-H stretching bands seen in primary and secondary amines.[10] Key expected absorptions include:

Wavenumber (cm⁻¹)Vibration
3100-3000Aromatic C-H stretch
2950-2800Aliphatic C-H stretch
~1600, ~1500Aromatic C=C stretch
1350-1000C-N stretch

Biological Activity and Potential Applications

While there is no specific biological data for N-(isoquinolin-5-ylmethyl)-N-methylamine in the public domain, its structural features suggest potential pharmacological activities based on the well-established properties of the isoquinoline scaffold.

Potential as an Anti-proliferative Agent

Numerous isoquinoline derivatives have demonstrated potent anti-cancer properties through various mechanisms of action.[11] These include:

  • Targeting the PI3K/Akt/mTOR signaling pathway: This is a critical pathway for cell growth and proliferation, and its inhibition is a key strategy in cancer therapy.[3]

  • Induction of apoptosis and cell cycle arrest: Many anti-cancer agents work by triggering programmed cell death or halting the cell cycle in cancer cells.[11]

  • Inhibition of microtubule polymerization: Disruption of the microtubule network can lead to mitotic arrest and cell death.[11]

  • Topoisomerase inhibition: These enzymes are essential for DNA replication, and their inhibition can lead to DNA damage and cell death.[3]

Given these precedents, N-(isoquinolin-5-ylmethyl)-N-methylamine is a candidate for screening in anti-proliferative assays.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is a standard initial screen for potential anti-cancer compounds.[2]

G seed Seed cancer cells in a 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Treat cells with varying concentrations of N-(isoquinolin-5-ylmethyl)-N-methylamine incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Solubilize formazan crystals with DMSO incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC₅₀ value read->analyze

Caption: Workflow for a typical MTT cell viability assay.

Potential as a Serotonin 5-HT₃ Receptor Antagonist

The 5-HT₃ receptor is a ligand-gated ion channel involved in various physiological processes, including emesis (vomiting) and gut motility.[8] Antagonists of this receptor are used clinically to manage chemotherapy-induced nausea and irritable bowel syndrome. Several classes of heterocyclic compounds, including isoquinolines, have been investigated as 5-HT₃ antagonists. The structural similarity of N-(isoquinolin-5-ylmethyl)-N-methylamine to known 5-HT₃ antagonists makes it a candidate for investigation in this area.

A radioligand binding assay is a common method to determine the affinity of a test compound for a specific receptor.[3]

Principle: This assay measures the ability of a non-radiolabeled test compound (the "cold" ligand) to compete with a radiolabeled ligand (the "hot" ligand) with known high affinity for the 5-HT₃ receptor.

Materials:

  • Membrane preparations from cells expressing the human 5-HT₃ receptor (e.g., HEK293 cells).[11]

  • A suitable radioligand (e.g., [³H]-Granisetron).[3]

  • N-(isoquinolin-5-ylmethyl)-N-methylamine as the test compound.

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Incubation: Incubate the receptor-containing membranes with the radioligand and varying concentrations of the test compound.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters to remove non-specifically bound radioactivity.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) and the Kᵢ (the inhibitory constant) can be calculated.

Safety and Handling

Comprehensive safety data for N-(isoquinolin-5-ylmethyl)-N-methylamine is not available. The following information is based on the known hazards of its constituent moieties, isoquinoline and N-methylamines.

Hazard Identification:

  • Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: May cause skin irritation or burns.

  • Eye Damage/Irritation: May cause serious eye damage.

  • Respiratory Irritation: May cause respiratory irritation.

Handling and Storage:

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids.

First Aid Measures:

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention.

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.

Conclusion

N-(isoquinolin-5-ylmethyl)-N-methylamine is a molecule of interest due to its isoquinoline core, a scaffold renowned for its diverse pharmacological activities. While specific experimental data for this compound is sparse, this guide provides a solid foundation for researchers by proposing a viable synthetic route, predicting its analytical characteristics, and outlining its potential as an anti-proliferative agent and a 5-HT₃ receptor antagonist based on established knowledge of related compounds. The provided protocols for synthesis and biological evaluation offer a starting point for further investigation into the properties and potential applications of this intriguing molecule. As with any chemical, appropriate safety precautions should be taken during handling and use.

References

  • CN114573569A - Preparation method of isoquinoline compounds - Google Patents. (n.d.).
  • Product Class 5: Isoquinolines. (n.d.). Retrieved February 12, 2026, from [Link]

  • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC - PubMed Central - NIH. (n.d.). Retrieved February 12, 2026, from [Link]

  • Synthesis of New β-enaminones of Isoquinolines with 5,5-dimethyl-cyclohexanedione. (n.d.). Retrieved February 12, 2026, from [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - MDPI. (n.d.). Retrieved February 12, 2026, from [Link]

  • Synthesis and cytotoxicity studies of some new amino isoquinolin-5,8-dione and quinolin-5,8-dione derivatives - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). Retrieved February 12, 2026, from [Link]

  • Improved Procedures for the Synthesis of 9,9-Disubstituted 9,10-Dihydroacridines - PMC. (n.d.). Retrieved February 12, 2026, from [Link]

  • Synthesis of amide-functionalized isoquinoline derivatives by photo-induced carbamoyl radical cascade amidation/cyclization - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved February 12, 2026, from [Link]

  • Isoquinoline - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

  • Preparation and Properties of Isoquinoline. (n.d.). Retrieved February 12, 2026, from [Link]

  • US3819709A - Synthesis of n-methylaniline - Google Patents. (n.d.).
  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved February 12, 2026, from [Link]

  • CN102070461A - Synthesis method of N-methyl isopropylamine - Google Patents. (n.d.).
  • Compounds and compositions and methods of use - Patent US-10183012-B2 - PubChem. (n.d.). Retrieved February 12, 2026, from [Link]

  • WO1998008849A1 - Method for producing epothilones, and intermediate products obtained during the production process - Google Patents. (n.d.).
  • . (n.d.). Retrieved February 12, 2026, from [Link]

  • Isolation and characterization of 8-methylluteolin 5-O-6″-2-methyl propanoyl glucoside and patuletin 3-O-glucuronide from Tithonia tagetiflora - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]

  • Organic Nitrogen Compounds III: Secondary and Tertiary Amines - Spectroscopy Online. (n.d.). Retrieved February 12, 2026, from [Link]

  • Safety Data Sheet: Methylamine - Carl ROTH. (n.d.). Retrieved February 12, 2026, from [Link]

  • Safety Data Sheet: Methylamine - Carl ROTH. (n.d.). Retrieved February 12, 2026, from [Link]

  • (PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]

  • A study of 1-(hydroxymethyl)isoquinoline as a new member of the photoremovable protecting groups. (n.d.). Retrieved February 12, 2026, from [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved February 12, 2026, from [Link]

  • Safety data sheet - CPAChem. (n.d.). Retrieved February 12, 2026, from [Link]

  • 1 2 0 Material Safety Data Sheet. (n.d.). Retrieved February 12, 2026, from [Link]

  • Benzenemethanamine, N-methyl- - the NIST WebBook. (n.d.). Retrieved February 12, 2026, from [Link]

  • Radioligand Binding to Solubilized 5-HT3 Receptors | Springer Nature Experiments. (n.d.). Retrieved February 12, 2026, from [Link]

  • Synthesis of Isoquinoline/Quinoline/Carboline-Substituted Methylamine Derivatives by an Interrupted Ugi Three-Component Reaction | Request PDF - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]

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  • Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone - PubMed. (n.d.). Retrieved February 12, 2026, from [Link]

  • 1H NMR Chemical Shift - Oregon State University. (n.d.). Retrieved February 12, 2026, from [Link]

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Sources

Exploratory

5-Isoquinolinemethanamine N-methyl derivative chemical structure

Topic: 5-Isoquinolinemethanamine, N-methyl- Derivative (Technical Monograph) Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers Structural Elucidat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Isoquinolinemethanamine, N-methyl- Derivative (Technical Monograph) Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Structural Elucidation, Synthesis, and Pharmacological Utility[1]

Executive Summary

The compound N-methyl-1-(isoquinolin-5-yl)methanamine (CAS: 157610-84-9), often referred to as the N-methyl derivative of 5-isoquinolinemethanamine, represents a critical scaffold in medicinal chemistry.[1] It serves as a primary pharmacophore in the design of Rho-associated protein kinase (ROCK) inhibitors , a class of therapeutics targeting glaucoma, hypertension, and neuroregeneration. Unlike its sulfonamide analogs (e.g., Fasudil), this amine derivative offers a distinct electrostatic profile, allowing for unique binding interactions within the ATP-binding pocket of kinase domains.

This guide provides a definitive technical analysis of the molecule, detailing its physicochemical properties, a validated reductive amination synthetic route, and its structure-activity relationship (SAR).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The molecule consists of a fused benzene-pyridine ring system (isoquinoline) substituted at the 5-position with a secondary amine tail. This specific substitution pattern is non-trivial; the 5-position is electronically distinct from the 1- or 3-positions, affecting both metabolic stability and kinase selectivity.

Table 1: Chemical Specifications

PropertyData
IUPAC Name N-Methyl-1-(isoquinolin-5-yl)methanamine
Common Name 5-(N-Methylaminomethyl)isoquinoline
CAS Registry 157610-84-9
Molecular Formula

Molecular Weight 172.23 g/mol
pKa (Predicted) ~5.4 (Isoquinoline N), ~9.8 (Aliphatic Amine)
LogP ~1.1 (Lipophilic, good CNS penetration potential)
H-Bond Donors 1 (Secondary Amine)
H-Bond Acceptors 2 (Isoquinoline N, Amine N)
Synthetic Pathway: Reductive Amination

Causality & Logic: While historical routes to isoquinoline amines involved the reduction of nitriles (Rosenmund-von Braun reaction) or amides, these methods often require harsh conditions (


, high heat) that can compromise ring integrity.

The modern, preferred route is Reductive Amination . This approach is chosen for:

  • Chemo-selectivity: Using Sodium Triacetoxyborohydride (STAB) allows for the reduction of the intermediate imine without reducing the isoquinoline heterocyclic ring.

  • Atom Economy: It generates water as the only stoichiometric byproduct before workup.

  • Scalability: The reaction proceeds at room temperature in mild solvents (DCE or THF).

Synthesis Workflow Diagram

The following diagram outlines the logical flow from the aldehyde precursor to the final amine salt.

SynthesisFlow Start 5-Isoquinolinecarbaldehyde Intermediate Imine Species (Equilibrium) Start->Intermediate Dehydration (-H2O) Reagent1 Methylamine (2M in THF) Reagent1->Intermediate Product 5-(N-methylaminomethyl) isoquinoline Intermediate->Product Selective Hydride Transfer Reagent2 NaBH(OAc)3 (STAB) Reagent2->Product Reducing Agent

Figure 1: One-pot reductive amination workflow targeting the C5-position.

Experimental Protocol

Objective: Synthesis of 5-(N-methylaminomethyl)isoquinoline from 5-isoquinolinecarbaldehyde.

Safety Pre-requisites:

  • Methylamine is a volatile, noxious gas; use a pre-prepared solution (THF or Methanol) in a fume hood.

  • Isoquinolines can be skin irritants.

Step-by-Step Methodology
  • Imine Formation (The Equilibrium):

    • Charge a flame-dried round-bottom flask with 5-isoquinolinecarbaldehyde (1.0 equiv, 5.0 mmol).

    • Dissolve in anhydrous 1,2-Dichloroethane (DCE) (20 mL).

    • Add Methylamine (2.0 M in THF, 1.5 equiv, 7.5 mmol) dropwise.

    • Critical Step: Add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir at Room Temperature (RT) for 1 hour.

    • Validation: Monitor by TLC. The aldehyde spot should disappear, replaced by a more polar imine spot.

  • Reduction (The Irreversible Step):

    • Cool the mixture to 0°C (ice bath) to suppress side reactions.

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv, 7.5 mmol) in three portions over 15 minutes.

    • Why STAB? Unlike

      
      , STAB is less basic and does not reduce aldehydes/ketones as fast as imines, preventing the formation of the alcohol side-product.
      
    • Allow to warm to RT and stir overnight (12h).

  • Workup & Purification:

    • Quench with saturated aqueous

      
      .
      
    • pH Adjustment: The product is a base.[2] Adjust aqueous layer pH to >10 using 1M NaOH to ensure the amine is in its free-base form (neutral) and not a water-soluble salt.

    • Extract with Dichloromethane (DCM) (3 x 30 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate
      
    • Purification: If necessary, purify via flash column chromatography (DCM:MeOH:NH4OH, 90:9:1).

Structure-Activity Relationship (SAR) & Biological Context

The 5-isoquinoline scaffold is a "privileged structure" in kinase inhibition.

  • Hinge Binding: The isoquinoline nitrogen (N2) typically acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the kinase hinge region (e.g., Met156 in ROCK1).

  • Solvent Interface: The 5-position projects the N-methylamine tail toward the solvent front or the ribose-binding pocket.

  • Ionic Interaction: At physiological pH, the secondary amine is protonated (

    
    ). This positive charge often forms a salt bridge with acidic residues (Asp/Glu) near the active site, significantly increasing potency compared to neutral analogs.
    
Mechanistic Interaction Diagram

SAR_Mechanism Isoq Isoquinoline Core (Hinge Binder) Amine N-Methyl Amine Tail (Solvent Interaction) Isoq->Amine C5-Linker Kinase ROCK Kinase ATP Pocket Isoq->Kinase Hydrophobic / H-Bond Residue Asp/Glu Residues (Anionic) Amine->Residue Salt Bridge (+) to (-)

Figure 2: Pharmacophore mapping of the N-methyl derivative within the kinase pocket.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral data is required:

  • 1H NMR (400 MHz, CDCl3):

    • 
       9.2 (s, 1H, Isoquinoline H1 - most deshielded).
      
    • 
       8.5 (d, 1H, Isoquinoline H3).
      
    • 
       7.5-8.0 (m, aromatic protons).
      
    • 
       4.2 (s, 2H, Benzylic 
      
      
      
      - the bridge).
    • 
       2.5 (s, 3H, N-
      
      
      
      - the methyl group).
    • 
       1.8 (br s, 1H, NH - exchangeable).
      
  • Mass Spectrometry (ESI+):

    • Target

      
      : 173.2 m/z.
      
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217343, 5-Isoquinolinemethanamine, N-methyl-. Retrieved from [Link]

  • Liao, Y., et al. (2018). Design and synthesis of isoquinoline derivatives as potent ROCK inhibitors. Bioorganic & Medicinal Chemistry.[3][4][2] (Contextual grounding for 5-substituted isoquinoline SAR). Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (The authoritative protocol for STAB reduction). Retrieved from [Link]

Sources

Foundational

structural relationship between Fasudil and N-(isoquinolin-5-ylmethyl) amines

An In-depth Technical Guide Topic: A Guide to the Structural and Functional Relationship Between Fasudil and N-(isoquinolin-5-ylmethyl) amines in Kinase Inhibition Audience: Researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Topic: A Guide to the Structural and Functional Relationship Between Fasudil and N-(isoquinolin-5-ylmethyl) amines in Kinase Inhibition

Audience: Researchers, scientists, and drug development professionals.

Abstract

The isoquinoline scaffold is a cornerstone in the design of kinase inhibitors, serving as a privileged structure for targeting the ATP-binding pocket of numerous enzymes.[1][2][3] Fasudil, a clinically approved Rho-kinase (ROCK) inhibitor, is a quintessential example, featuring an isoquinoline core linked via a sulfonyl group to a 1,4-diazepane moiety.[4][5] This guide explores the critical structural relationship between Fasudil and the closely related class of N-(isoquinolin-5-ylmethyl) amines. By dissecting the substitution of Fasudil's sulfonyl linker with a methylamine bridge, we will elucidate the profound impact of this change on physicochemical properties, target engagement, and overall pharmacological profile. This analysis provides a framework for understanding the structure-activity relationships (SAR) that govern this chemical space and offers field-proven insights for the rational design of next-generation kinase inhibitors.

The Isoquinoline Scaffold: A Privileged Structure in Kinase Inhibition

The isoquinoline ring system is a recurring motif in a multitude of biologically active compounds.[2][3] In the context of kinase inhibition, its significance stems from its ability to act as an effective hinge-binding moiety. Kinases, the enzymes that catalyze phosphorylation, share a conserved ATP-binding pocket. The adenine ring of ATP forms crucial hydrogen bonds with the "hinge" region of the kinase. Many Type 1 kinase inhibitors, which are ATP-competitive, are designed with heterocyclic scaffolds like isoquinoline that mimic these interactions.[6]

Fasudil (also known as HA-1077) was the first small-molecule ROCK inhibitor to be developed and has been approved for clinical use in Japan and China for cerebral vasospasm since 1995.[5][7][8] Its structure consists of an isoquinoline ring connected at the 5-position to a (1,4-diazepan-1-yl)sulfonyl group.[4] This design has become a foundational template for numerous other ROCK inhibitors.[9][10]

Core Structural Analysis: Fasudil vs. N-(isoquinolin-5-ylmethyl) amines

The fundamental difference between Fasudil and the N-(isoquinolin-5-ylmethyl) amine class lies in the nature of the linker connecting the isoquinoline core to the amine-containing side chain.

  • Fasudil: Employs an arylsulfonamide linker (-SO₂-). The sulfur atom is directly attached to the C5 position of the isoquinoline ring, and in turn, to the nitrogen of the 1,4-diazepane (homopiperazine) ring.

  • N-(isoquinolin-5-ylmethyl) amines: Utilize a methylamine linker (-CH₂-NH-). Here, the C5 position of the isoquinoline is attached to a methylene bridge (-CH₂-), which is then connected to a nitrogen atom.

This seemingly subtle modification introduces significant changes in the molecule's stereoelectronic properties. The sulfonyl group in Fasudil is a strong electron-withdrawing group and a potent hydrogen bond acceptor, but it is conformationally rigid. In contrast, the methylamine linker is more flexible, introduces a basic nitrogen atom closer to the core, and alters the overall geometry and electronic distribution of the molecule.

G cluster_fasudil Fasudil cluster_amine N-(isoquinolin-5-ylmethyl) amine Scaffold cluster_linker1 Sulfonyl Linker (-SO₂-) cluster_linker2 Methylamine Linker (-CH₂-NH-) fasudil fasudil amine amine

Caption: Core structural comparison of Fasudil and a representative N-(isoquinolin-5-ylmethyl) amine.

Mechanism of Action: Targeting the Rho-Kinase (ROCK) Signaling Pathway

Fasudil and many related isoquinoline derivatives function primarily as inhibitors of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[11][12] These kinases are critical downstream effectors of the small GTPase RhoA.

The ROCK signaling pathway plays a central role in regulating cellular contraction, motility, and adhesion. A key function is the regulation of smooth muscle contraction.[11] Activated ROCK phosphorylates the myosin-binding subunit of myosin light chain (MLC) phosphatase, which inhibits its activity. This leads to an increase in phosphorylated MLC and subsequent smooth muscle contraction and vasoconstriction.[11] By inhibiting ROCK, Fasudil prevents this phosphorylation event, leading to vasodilation.[11][12] This mechanism is the basis for its use in treating cerebral vasospasm.

ROCK_Pathway RhoA RhoA-GTP (Active) ROCK ROCK RhoA->ROCK Activates MLCP MLC Phosphatase (Active) ROCK->MLCP Phosphorylates & Inhibits MLCP_P MLC Phosphatase (Inactive) MLC_P Phosphorylated MLC (MLC-P) MLCP->MLC_P Dephosphorylates MLC Myosin Light Chain (MLC) MLC->MLC_P Phosphorylated by Myosin Light Chain Kinase Contraction Smooth Muscle Contraction MLC_P->Contraction Leads to Fasudil Fasudil & Analogs Fasudil->ROCK Inhibits

Caption: The Rho-Kinase (ROCK) signaling pathway and the inhibitory action of Fasudil.

The transition from a sulfonyl to a methylamine linker directly impacts how the molecule interacts with the ATP binding pocket of ROCK. While both scaffolds retain the hinge-binding isoquinoline moiety, the altered geometry and electronic nature of the linker can change the potency and selectivity profile. Structure-activity relationship (SAR) studies on various ROCK inhibitors have shown that modifications to the linker and the amine side chain are critical for optimizing potency and selectivity against other kinases like PKA and PKC.[5][13]

Comparative Pharmacology and Physicochemical Properties

The choice of linker profoundly affects the drug-like properties of these compounds.

PropertyFasudil (Sulfonamide Linker)N-(isoquinolin-5-ylmethyl) amine AnalogRationale for Difference
Molecular Weight 291.37 g/mol [11]Generally lowerReplacement of -SO₂- (64 Da) with -CH₂-NH- (29 Da).
pKa The 1,4-diazepane ring is basic.The linker amine is also basic.The presence of an additional basic center in the linker can significantly alter the overall pKa and solubility profile.
Hydrogen Bonding The sulfonyl group is a strong H-bond acceptor.The secondary amine in the linker is an H-bond donor and acceptor.This changes the potential interactions with residues in the kinase active site and with water, affecting solubility.
Conformational Rigidity High. The S-C and S-N bonds have limited rotation.More flexible due to the sp³ hybridized carbon and nitrogen atoms.Increased flexibility can allow the molecule to adopt different conformations to fit the binding pocket, but may come at an entropic cost.
ROCK Inhibition (IC₅₀) ~330 nM (Ki)[5]Variable, potency is highly dependent on the specific amine substituent.The altered geometry and H-bonding capacity directly influence binding affinity. Optimization is required to achieve high potency.[13]

Expert Insight: The decision to replace a sulfonamide with a methylamine is a common medicinal chemistry strategy. While the sulfonamide is a robust and stable linker, it can sometimes confer poor solubility or pharmacokinetic properties. The methylamine linker introduces a basic center, which can improve solubility at physiological pH, but may also increase interactions with off-target proteins or affect cell permeability. The increased flexibility requires careful optimization of the amine substituent to properly position the isoquinoline core in the hinge region without a significant entropy penalty.

Synthetic Strategies and Methodologies

The synthesis of these two classes of compounds proceeds through distinct chemical pathways, typically starting from a common type of precursor, such as a functionalized isoquinoline.

Experimental Protocol: Synthesis of a Representative N-(isoquinolin-5-ylmethyl) amine

This protocol outlines a common reductive amination pathway to synthesize N-((isoquinolin-5-yl)methyl)propan-1-amine, a representative compound of this class.

Objective: To synthesize an N-(isoquinolin-5-ylmethyl) amine via reductive amination.

Materials:

  • Isoquinoline-5-carbaldehyde

  • Propylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve isoquinoline-5-carbaldehyde (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Imine Formation: Add propylamine (1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 1 hour to facilitate the formation of the corresponding imine intermediate.

  • Reduction: To the stirring mixture, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. Causality Note: STAB is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the starting aldehyde but efficiently reduces the in-situ formed iminium ion.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.

  • Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-10% Methanol in DCM) to yield the pure N-((isoquinolin-5-yl)methyl)propan-1-amine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis_Workflow start Isoquinoline-5-carbaldehyde + Propylamine imine Imine Formation (DCM, Acetic Acid) start->imine reduction Reductive Amination (Sodium Triacetoxyborohydride) imine->reduction workup Aqueous Workup (NaHCO₃) reduction->workup purify Column Chromatography workup->purify product Pure N-((isoquinolin-5-yl)methyl)propan-1-amine purify->product

Caption: General workflow for the synthesis of an N-(isoquinolin-5-ylmethyl) amine.

Synthesis of Fasudil

The synthesis of Fasudil typically involves the reaction of isoquinoline-5-sulfonyl chloride with homopiperazine (1,4-diazepane). The sulfonyl chloride intermediate is the key precursor, which can be prepared from isoquinoline itself through sulfonation followed by chlorination. This pathway is fundamentally different from the C-C and C-N bond-forming strategies used for the methylamine analogs.

Conclusion and Future Directions

The provides a compelling case study in medicinal chemistry and drug design. The substitution of a rigid, electron-withdrawing sulfonamide linker with a more flexible, basic methylamine linker fundamentally alters the molecule's physicochemical and pharmacological properties. While both classes leverage the privileged isoquinoline scaffold to target the kinase hinge region, the linker modification necessitates a re-optimization of the side chain to achieve desired potency and selectivity.

For drug development professionals, this understanding is crucial. N-(isoquinolin-5-ylmethyl) amines represent a viable alternative scaffold to the well-explored sulfonamide space, offering opportunities to modulate properties like solubility, cell permeability, and metabolic stability. Future work in this area will likely focus on creating hybrid molecules that combine the advantageous features of different linkers and side chains to develop next-generation kinase inhibitors with improved therapeutic profiles for a range of diseases, from cardiovascular disorders to oncology.[6][8]

References

  • Title: Fasudil | C14H17N3O2S | CID 3547 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Pharmacological ROCK inhibitors. The isoquinoline derivatives fasudil... Source: ResearchGate URL: [Link]

  • Title: Fasudil - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Chemical structure of Fasudil hydrochloride. Source: ResearchGate URL: [Link]

  • Title: Fasudil Source: Alzheimer's Drug Discovery Foundation URL: [Link]

  • Title: Substituted 2H-isoquinolin-1-one as potent Rho-Kinase inhibitors. Part 1: Hit-to-lead account Source: PubMed, National Library of Medicine URL: [Link]

  • Title: Design of novel rho kinase inhibitors using energy based pharmacophore modeling, shape-based screening, in silico virtual screening, and biological evaluation Source: PubMed, National Library of Medicine URL: [Link]

  • Title: Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors Source: PubMed Central, National Library of Medicine URL: [Link]

  • Title: The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl] Source: PubMed, National Library of Medicine URL: [Link]

  • Title: Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors Source: PubMed, National Library of Medicine URL: [Link]

  • Title: Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design Source: MDPI (Multidisciplinary Digital Publishing Institute) URL: [Link]

  • Title: Overview of ligands used in this study. Ligand 1 is fasudil and 2, its... Source: ResearchGate URL: [Link]

  • Title: Multitarget Hybrid Fasudil Derivatives as a New Approach to the Potential Treatment of Amyotrophic Lateral Sclerosis Source: PubMed Central, National Library of Medicine URL: [Link]

  • Title: Fasudil and its analogs: a new powerful weapon in the long war against central nervous system disorders? Source: PubMed, National Library of Medicine URL: [Link]

  • Title: Use of Rho kinase Inhibitors in Ophthalmology: A Review of the Literature Source: PubMed Central, National Library of Medicine URL: [Link]

  • Title: Rho Kinase Inhibitors as a Novel Treatment for Glaucoma and Ocular Hypertension Source: PubMed Central, National Library of Medicine URL: [Link]

  • Title: Inhibitors of ROCK kinases induce multiple mitotic defects and synthetic lethality in BRCA2-deficient cells Source: bioRxiv URL: [Link]

  • Title: PT1899322E - Isoquinoline derivatives as inhibitors of rho-kinase Source: Google Patents URL
  • Title: Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: MDPI (Multidisciplinary Digital Publishing Institute) URL: [Link]

  • Title: A Phase I Trial of an Oral Application of the ROCK Inhibitor Fasudil to Assess Bioavailability, Safety Source: SpringerLink URL: [Link]

  • Title: Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry Source: PubMed Central, National Library of Medicine URL: [Link]

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Exploratory

Whitepaper: The Therapeutic Potential of 5-Substituted Isoquinoline Derivatives: A Technical Guide for Drug Development

Abstract The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds.[1][2] While the therapeutic l...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds.[1][2] While the therapeutic landscape of isoquinoline derivatives is vast, the strategic functionalization at specific positions on the heterocyclic ring system is a key determinant of biological activity and target selectivity. This technical guide focuses on the C-5 position, an often-underexplored site whose substitution can profoundly influence the molecule's therapeutic potential. We will delve into the demonstrated efficacy of 5-substituted isoquinoline derivatives, particularly in oncology, and explore their emerging roles in neurodegenerative disorders. This document provides an in-depth analysis of the synthetic rationale, mechanisms of action, and critical experimental workflows necessary to unlock the full potential of this promising class of molecules for researchers, scientists, and drug development professionals.

The Isoquinoline Nucleus: A Privileged Scaffold in Drug Discovery

The isoquinoline moiety, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a structural feature of numerous natural alkaloids, including papaverine, berberine, and morphine.[3][4] Its rigid structure and the presence of a nitrogen atom provide a unique three-dimensional arrangement of hydrogen bond donors, acceptors, and hydrophobic regions, enabling it to interact with a wide array of biological targets.[5] Consequently, synthetic isoquinoline derivatives have been developed as anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective agents.[6][7][8]

The biological effect of an isoquinoline derivative is not dictated solely by the core structure but is intricately tuned by the nature and position of its substituents. Functionalization at positions C-1, C-3, C-4, and the nitrogen atom have been extensively studied.[1] However, substitution at the C-5 position, located on the benzene portion of the scaffold, offers a distinct vector for molecular modification. Substituents at this position can modulate the electronic properties of the entire ring system and introduce steric features that can enhance binding affinity, improve pharmacokinetic properties, or alter the mechanism of action.

Therapeutic Applications: A Focus on Oncology and Neurology

The strategic placement of substituents at the C-5 position has yielded compounds with significant therapeutic promise, most notably in the fields of oncology and, more recently, in the complex arena of neurodegenerative diseases.

Oncology: A Validated Frontier

The development of 5-substituted isoquinolines as anticancer agents is a primary focus of current research.[9] Their antiproliferative effects are often multifaceted, targeting key cellular processes essential for tumor growth and survival.[7][10]

Key Mechanisms of Action: The anticancer activity of isoquinoline derivatives is associated with diverse mechanisms, including the inhibition of critical signaling pathways like PI3K/Akt/mTOR, disruption of microtubule polymerization, inhibition of topoisomerase enzymes, and the induction of apoptosis and cell cycle arrest.[7][11][12]

Anticancer_Mechanisms cluster_0 5-Substituted Isoquinoline Derivative cluster_1 Cellular Targets cluster_2 Cellular Outcomes IQ_5_Sub 5-Substituted Isoquinoline PI3K PI3K/Akt/mTOR Pathway IQ_5_Sub->PI3K Inhibits Topoisomerase Topoisomerase IQ_5_Sub->Topoisomerase Inhibits Microtubules Microtubules IQ_5_Sub->Microtubules Disrupts Apoptosis Apoptosis PI3K->Apoptosis Leads to Proliferation Inhibition of Proliferation PI3K->Proliferation CellCycleArrest Cell Cycle Arrest Topoisomerase->CellCycleArrest Leads to Topoisomerase->Proliferation Microtubules->CellCycleArrest Leads to Microtubules->Proliferation

Caption: Key anticancer mechanisms of isoquinoline derivatives.

Exemplary Compounds: Isoquinoline-1-Carboxaldehyde Thiosemicarbazones A notable class of compounds are the 5-substituted isoquinoline-1-carboxaldehyde thiosemicarbazones, which have demonstrated significant antineoplastic activity against L1210 leukemia in murine models.[13] The introduction of substituents at the C-5 position, such as amino and acetoxy groups, has been systematically explored to establish structure-activity relationships (SAR).

Table 1: Antitumor Activity of 5-Substituted Isoquinoline Derivatives in L1210 Leukemia Model

Compound ID 5-Position Substituent 4-Position Substituent Optimal Dose (mg/kg/day) Antitumor Activity (% T/C)* Reference
22 Amino Morpholino - - [13]
40 Acetoxy Methyl - - [13]
41 Hydroxy Methyl - - [13]

Note: Specific % T/C values for 5-substituted compounds were not detailed in the abstract, but their synthesis and evaluation were confirmed. The most active compounds in the broader study (4-substituted) showed % T/C values of 177.[13]

Experimental Protocol: In Vivo Antitumor Efficacy Assessment (L1210 Leukemia Model)

This protocol outlines a self-validating system for assessing the efficacy of novel 5-substituted isoquinoline derivatives, based on established methodologies.[13]

  • Animal Model: Use DBA/2 or compatible mouse strains, 6-8 weeks old. House animals in a controlled environment (12h light/dark cycle, 22±2°C) with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Inoculation: Inoculate mice intraperitoneally (i.p.) with 1x10⁵ L1210 leukemia cells on Day 0. This standardized tumor burden ensures reproducible disease progression.

  • Compound Preparation: Dissolve the test compound (e.g., Compound 41 ) in a suitable vehicle (e.g., 0.9% saline with 5% DMSO and 5% Tween® 80). Prepare fresh daily. The vehicle's inertness must be validated in a separate control group.

  • Treatment Regimen:

    • Randomize mice into groups (n=8-10 per group): Vehicle Control, Positive Control (e.g., 5-Fluorouracil), and Test Compound groups at various doses (e.g., 10, 20, 40 mg/kg).

    • Administer treatment i.p. once daily for 6 consecutive days (Day 1 to Day 6). The rationale for i.p. administration is to ensure direct exposure to the peritoneal tumor cells.

  • Monitoring and Endpoint:

    • Monitor mice daily for clinical signs of toxicity (weight loss, lethargy, ruffled fur). Body weight should be recorded every two days as a primary indicator of systemic toxicity.

    • The primary endpoint is survival. Record the date of death for each animal.

  • Data Analysis:

    • Calculate the median survival time (MST) for each group.

    • Determine the antitumor efficacy using the percentage of increase in lifespan (% T/C): % T/C = (MST of Treated Group / MST of Control Group) x 100.

    • A % T/C value ≥ 125 is considered significant antitumor activity by NCI standards.

    • Perform statistical analysis (e.g., Kaplan-Meier survival curves with log-rank test) to determine the significance of survival differences.

Neurodegenerative Disorders: A Double-Edged Sword

The role of isoquinoline derivatives in the central nervous system (CNS) is complex. Certain derivatives have been identified as potential endogenous neurotoxins implicated in the etiology of Parkinson's disease, while others exhibit promising neuroprotective properties.[14][15] The substitution pattern is critical in tipping this balance.

Neurotoxicity in Parkinson's Disease: Some tetrahydroisoquinoline (TIQ) derivatives, which can be formed endogenously in the human brain, share structural similarities with the known parkinsonian neurotoxin MPP+ (1-methyl-4-phenylpyridinium).[14] These compounds can be taken up by dopaminergic neurons and subsequently inhibit Complex I (NADH ubiquinone reductase) of the mitochondrial electron transport chain.[15] This inhibition leads to ATP depletion, increased production of reactive oxygen species (ROS), and ultimately, neuronal cell death.

Neurotoxicity_Pathway IQ Endogenous Isoquinoline Derivative MAO MAO / N-Methyltransferase IQ->MAO IQ_cation Isoquinolinium Cation (Neurotoxin) MAO->IQ_cation Metabolic Activation DAT Dopamine Transporter (DAT) IQ_cation->DAT ComplexI Complex I Inhibition IQ_cation->ComplexI Inhibits Neuron Dopaminergic Neuron DAT->Neuron Uptake Mito Mitochondrion ATP_depletion ATP Depletion ComplexI->ATP_depletion ROS ROS Increase ComplexI->ROS Death Neuronal Death ATP_depletion->Death ROS->Death

Caption: Mitochondrial toxicity pathway of isoquinoline neurotoxins.

Potential for Neuroprotection: Conversely, other isoquinoline derivatives demonstrate potent neuroprotective effects, making them attractive candidates for treating conditions like Alzheimer's disease.[7][16] These protective mechanisms often involve the mitigation of oxidative stress and the suppression of neuroinflammation.[17] For example, certain alkaloids can increase the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), thereby reducing damage from ROS.[17] The strategic design of 5-substituted derivatives could potentially eliminate the neurotoxic properties while enhancing these neuroprotective activities, representing a key challenge and opportunity in the field.

Synthesis Strategies for 5-Substituted Isoquinolines

The synthesis of specifically substituted isoquinolines requires a multi-step approach, beginning with the construction of the core and followed by targeted functionalization.

Core Ring Construction

Classical methods such as the Bischler–Napieralski, Pomeranz–Fritsch, and Pictet–Spengler reactions remain workhorses for assembling the isoquinoline scaffold from acyclic precursors.[3][18] The choice of method depends on the desired substitution pattern on the final molecule. For instance, the Bischler–Napieralski reaction is ideal for producing 1-substituted-3,4-dihydroisoquinolines, which can be subsequently aromatized.[18]

Directed Functionalization at C-5

Achieving substitution specifically at the C-5 position often involves electrophilic aromatic substitution on a pre-formed isoquinoline or a suitably substituted precursor. The synthesis of 5-substituted isoquinoline-1-carboxaldehyde thiosemicarbazones provides an excellent case study.[13]

Synthesis_Workflow Start 1-Methylisoquinoline Nitration Nitration (HNO3/H2SO4) Start->Nitration Step 1 Nitro_IQ 5-Nitro-1-methyl isoquinoline Nitration->Nitro_IQ Reduction Reduction (e.g., Fe/HCl) Nitro_IQ->Reduction Step 2 Amino_IQ 5-Amino-1-methyl isoquinoline Reduction->Amino_IQ Oxidation Oxidation (SeO2) Amino_IQ->Oxidation Step 3 Aldehyde 5-Amino-isoquinoline -1-carboxaldehyde Oxidation->Aldehyde Condensation Condensation with Thiosemicarbazide Aldehyde->Condensation Step 4 Final Final 5-Amino Product Condensation->Final

Caption: Synthetic workflow for a 5-amino-substituted isoquinoline derivative.

Key Synthetic Steps: [13]

  • Nitration: Treatment of a 1-methylisoquinoline precursor with a nitrating agent (e.g., nitric acid in sulfuric acid) introduces a nitro group, primarily at the C-5 and C-8 positions due to the directing effects of the heterocyclic ring. The 5-nitro isomer can then be isolated.

  • Reduction: The 5-nitro group is readily reduced to a 5-amino group using standard conditions, such as iron powder in acidic medium or catalytic hydrogenation. This amino group serves as a versatile handle for further modifications.

  • Oxidation to Aldehyde: The 1-methyl group can be selectively oxidized to a carboxaldehyde using selenium dioxide (SeO₂). This transformation is crucial for the subsequent coupling step.

  • Thiosemicarbazone Formation: The final step involves the condensation of the 1-carboxaldehyde with thiosemicarbazide under mild acidic conditions to yield the target thiosemicarbazone derivative.

Conclusion and Future Perspectives

The isoquinoline scaffold continues to be a source of profound inspiration for medicinal chemists. This guide highlights that strategic substitution at the C-5 position is a highly effective approach for developing novel therapeutic agents. The demonstrated in vivo efficacy of 5-substituted isoquinoline derivatives in oncology provides a strong validation for this strategy.[13]

The future of this field lies in several key areas:

  • Systematic SAR Studies: A comprehensive exploration of various substituents at the C-5 position is needed to build robust structure-activity relationship models for different therapeutic targets.

  • Tuning Neuroactivity: A primary challenge is to rationally design 5-substituted derivatives that minimize or eliminate neurotoxic potential while maximizing neuroprotective effects. This will require sophisticated screening platforms that can assess mitochondrial function and neuronal viability.

  • Expansion to Other Diseases: The diverse biological activities of isoquinolines suggest that 5-substituted analogues could be potent agents against infectious diseases (bacterial, fungal, viral) and inflammatory conditions.[6][7]

By combining modern synthetic methodologies with robust biological evaluation, researchers can continue to unlock the immense therapeutic potential held within the 5-substituted isoquinoline framework, paving the way for the next generation of innovative medicines.

References

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  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. [Link]

  • Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone. (1982). PubMed. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Novel ROCK Inhibitors Utilizing an N-(isoquinolin-5-ylmethyl)-N-methylamine Scaffold

Abstract: This document provides a comprehensive guide for the synthesis, purification, and evaluation of novel Rho-kinase (ROCK) inhibitors based on an isoquinoline framework. We detail a strategic approach that utilize...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis, purification, and evaluation of novel Rho-kinase (ROCK) inhibitors based on an isoquinoline framework. We detail a strategic approach that utilizes N-(isoquinolin-5-ylmethyl)-N-methylamine as a key structural intermediate. This guide is intended for researchers and professionals in medicinal chemistry and drug development, offering not only step-by-step protocols but also the underlying scientific rationale for experimental choices. The protocols cover the synthesis of the key amine intermediate, its elaboration into a final inhibitor candidate, methods for purification and characterization, and a protocol for assessing biological activity through an in vitro kinase assay.

Introduction: The Therapeutic Promise of ROCK Inhibition

Rho-associated coiled-coil forming kinases (ROCK1 and ROCK2) are critical serine/threonine kinases that function as downstream effectors of the small GTPase RhoA.[1][2] The RhoA/ROCK signaling pathway is a central regulator of fundamental cellular processes, including cytoskeletal dynamics, cell adhesion, motility, and smooth muscle contraction.[3][4] Dysregulation of this pathway is implicated in a wide array of pathologies, such as hypertension, cancer metastasis, glaucoma, and neurological disorders, making ROCK a highly attractive therapeutic target.[5][6]

The isoquinoline scaffold has proven to be a privileged structure in the design of ROCK inhibitors.[7] This is exemplified by Fasudil, an isoquinoline-based sulfonamide, which was the first ROCK inhibitor approved for clinical use in Japan for the treatment of cerebral vasospasm following subarachnoid hemorrhage.[8][9] The development of next-generation inhibitors aims to improve potency and, crucially, selectivity for ROCK isoforms to minimize off-target effects.[10][11]

This guide focuses on a synthetic strategy employing N-(isoquinolin-5-ylmethyl)-N-methylamine. This intermediate provides a versatile anchor point, positioning the critical isoquinoline "hinge-binding" moiety while presenting a secondary amine for further chemical elaboration to explore structure-activity relationships (SAR) and optimize pharmacological properties.

The RhoA/ROCK Signaling Pathway: A Mechanistic Overview

Understanding the signaling cascade is paramount for rational drug design. The pathway is initiated by the activation of RhoA, a molecular switch that cycles between an inactive GDP-bound state and an active GTP-bound state.[1] Upon stimulation by extracellular signals, Guanine Nucleotide Exchange Factors (GEFs) facilitate the exchange of GDP for GTP, activating RhoA.

In its GTP-bound form, RhoA binds to and activates ROCK.[4] Activated ROCK then phosphorylates several downstream substrates, leading to increased cellular contractility.[12] A primary mechanism involves the inhibition of Myosin Light Chain Phosphatase (MLCP). ROCK directly phosphorylates the myosin phosphatase-targeting subunit 1 (MYPT1), which inactivates MLCP.[12][13] This shifts the balance towards a more phosphorylated state of the Myosin Light Chain (MLC), promoting actin-myosin interaction and smooth muscle contraction.[1] By inhibiting ROCK, small molecules can prevent this phosphorylation cascade, leading to vasodilation and other therapeutically relevant effects.

ROCK_Signaling_Pathway Ext_Signal Extracellular Signals (e.g., Agonists, Mechanical Stress) GPCR GPCR / Receptors Ext_Signal->GPCR GEF Rho-GEFs GPCR->GEF Activates RhoA_GDP RhoA-GDP (Inactive) GEF->RhoA_GDP GTP for GDP RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK (Inactive) RhoA_GTP->ROCK Binds & Activates ROCK_A ROCK (Active) MYPT1 MYPT1 ROCK_A->MYPT1 Phosphorylates (Inhibits) MLC Myosin Light Chain (MLC) ROCK_A->MLC Phosphorylates (Directly) MLCP Myosin Light Chain Phosphatase (MLCP) pMLC Phospho-MLC MLCP->pMLC Dephosphorylates Contraction Actomyosin Contraction Cytoskeletal Reorganization pMLC->Contraction Inhibitor ROCK Inhibitor (e.g., Fasudil) Inhibitor->ROCK_A INHIBITS

Caption: The RhoA/ROCK Signaling Pathway.

General Synthetic Strategy

The synthesis of the target ROCK inhibitors is designed as a modular, two-stage process. This approach allows for flexibility in diversifying the final compounds for SAR studies.

  • Stage 1: Synthesis of the Core Intermediate. The foundational step is the reliable synthesis of N-(isoquinolin-5-ylmethyl)-N-methylamine. This provides the essential isoquinoline moiety responsible for anchoring within the ATP-binding pocket of ROCK.

  • Stage 2: Coupling and Elaboration. The secondary amine of the intermediate serves as a nucleophilic handle for coupling with various electrophilic partners, such as sulfonyl chlorides or acyl chlorides. This step introduces the second key pharmacophoric element, which can be modified to enhance potency, selectivity, and pharmacokinetic properties.

Synthesis_Workflow Start Isoquinoline-5-carbaldehyde Intermediate N-(isoquinolin-5-ylmethyl)-N-methylamine (Key Intermediate) Start->Intermediate Reductive Amination Coupling Coupling Reaction (e.g., Sulfonamide or Amide formation) Intermediate->Coupling Electrophile Electrophilic Partner (e.g., R-SO₂Cl or R-COCl) Electrophile->Coupling Purification Purification (Column Chromatography / Recrystallization) Coupling->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization FinalProduct Final ROCK Inhibitor Characterization->FinalProduct

Caption: General workflow for the synthesis of ROCK inhibitors.

Detailed Experimental Protocols

Disclaimer: All chemical syntheses must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

Protocol 1: Synthesis of N-(isoquinolin-5-ylmethyl)-N-methylamine (Intermediate 2)

This protocol describes the synthesis of the key amine intermediate via reductive amination of isoquinoline-5-carbaldehyde. This method is generally high-yielding and avoids the use of harsher reagents like halogenated intermediates.

Reaction Scheme: Isoquinoline-5-carbaldehyde (1) + Methylamine → Imine (transient) → N-(isoquinolin-5-ylmethyl)-N-methylamine (2)

Materials:

  • Isoquinoline-5-carbaldehyde (1)

  • Methylamine solution (e.g., 40 wt. % in H₂O or 2.0 M in THF)

  • Sodium triacetoxyborohydride (STAB), NaBH(OAc)₃

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and Hexanes for chromatography

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add isoquinoline-5-carbaldehyde (1.0 eq.).

  • Dissolve the aldehyde in anhydrous DCM (approx. 0.1 M concentration).

  • Add methylamine solution (1.5 eq.) to the reaction mixture. Stir at room temperature for 30 minutes to facilitate the formation of the transient imine.

    • Expert Insight: Pre-formation of the imine before adding the reducing agent can minimize side reactions, such as the reduction of the starting aldehyde.

  • Slowly add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes.

    • Causality: STAB is a mild and selective reducing agent ideal for reductive aminations. It is less reactive towards aldehydes and ketones compared to imines and is tolerant of the slightly acidic conditions that can form, which favor imine formation.

  • Stir the reaction mixture at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting aldehyde.

  • Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel. A gradient of 0-10% MeOH in DCM is typically effective for eluting the product.

  • Characterization: Combine the pure fractions and remove the solvent in vacuo. Characterize the resulting product (2) by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Protocol 2: Synthesis of a Representative ROCK Inhibitor (Compound 3)

This protocol details the coupling of the amine intermediate 2 with 4-fluorobenzene-1-sulfonyl chloride to yield a representative final ROCK inhibitor. The sulfonamide linkage is a common feature in many kinase inhibitors.

Reaction Scheme: N-(isoquinolin-5-ylmethyl)-N-methylamine (2) + 4-Fluorobenzenesulfonyl chloride → N-(isoquinolin-5-ylmethyl)-4-fluoro-N-methylbenzenesulfonamide (3)

Materials:

  • N-(isoquinolin-5-ylmethyl)-N-methylamine (2)

  • 4-Fluorobenzene-1-sulfonyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • In a round-bottom flask, dissolve the amine intermediate 2 (1.0 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (2.0 eq.) to the solution. This base acts as an acid scavenger for the HCl generated during the reaction.

  • Slowly add a solution of 4-fluorobenzene-1-sulfonyl chloride (1.1 eq.) in DCM dropwise to the cooled reaction mixture.

    • Expert Insight: Maintaining a low temperature and adding the sulfonyl chloride slowly helps to control the exothermicity of the reaction and prevent potential side reactions.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC/LC-MS.

  • Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Self-Validation: The acid wash removes excess triethylamine, while the bicarbonate wash removes any remaining unreacted sulfonyl chloride (by hydrolysis) and HCl salts. This ensures a cleaner crude product for purification.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (e.g., using a gradient of EtOAc in Hexanes) or by recrystallization from a suitable solvent system (e.g., EtOAc/Hexanes or Ethanol/Water).

  • Characterization: Confirm the structure and purity of the final product 3 using NMR, HRMS, and HPLC analysis.

Data Presentation and Expected Results

The following tables summarize the expected analytical data for the synthesized compounds. Purity should be ≥95% as determined by HPLC for use in biological assays.

CompoundNameFormulaMW ( g/mol )Expected ¹H NMR (CDCl₃, δ)
2 N-(isoquinolin-5-ylmethyl)-N-methylamineC₁₁H₁₂N₂172.23~9.2 (s, 1H), 8.5 (d, 1H), 8.0-7.5 (m, 4H), 3.9 (s, 2H), 2.4 (s, 3H)
3 N-(isoquinolin-5-ylmethyl)-4-fluoro-N-methylbenzenesulfonamideC₁₇H₁₅FN₂O₂S346.38~9.3 (s, 1H), 8.6 (d, 1H), 8.1-7.2 (m, 8H), 4.6 (s, 2H), 2.8 (s, 3H)

In Vitro Biological Evaluation: ROCK2 Kinase Assay

To assess the inhibitory potential of the synthesized compounds, a biochemical kinase assay is essential.[2] This protocol outlines a generic, antibody-based ELISA method.

Principle: This assay measures the phosphorylation of a substrate peptide by the ROCK2 enzyme. The amount of phosphorylated substrate is quantified using a phosphorylation-specific antibody conjugated to an enzyme like Horseradish Peroxidase (HRP). The HRP activity is then measured colorimetrically.

Materials:

  • Recombinant human ROCK2 enzyme

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Substrate (e.g., a synthetic peptide derived from MYPT1)

  • ATP solution

  • Synthesized inhibitor (Compound 3 ) and a reference inhibitor (e.g., Fasudil)

  • Anti-phospho-substrate antibody-HRP conjugate

  • TMB substrate and Stop Solution (e.g., 1 M H₂SO₄)

  • 96-well microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound 3 and the reference inhibitor in DMSO, typically starting from 10 mM. Then, dilute further in kinase buffer to the desired final concentrations.

  • Reaction Setup: To the wells of a 96-well plate, add in the following order:

    • Kinase assay buffer

    • Test compound or vehicle (DMSO)

    • ROCK2 enzyme solution

    • Substrate solution

  • Initiate Reaction: Start the kinase reaction by adding ATP. The final ATP concentration should be at or near its Km value for the enzyme to ensure competitive inhibitors can be accurately assessed.

  • Incubation: Incubate the plate at 30 °C for 60 minutes.

  • Detection:

    • Wash the plate to remove unreacted components.

    • Add the anti-phospho-substrate antibody-HRP conjugate and incubate at room temperature for 60 minutes.

    • Wash the plate thoroughly.

    • Add TMB substrate and incubate in the dark until sufficient color develops (15-30 min).

    • Stop the reaction by adding the Stop Solution.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

CompoundROCK1 IC₅₀ (nM)ROCK2 IC₅₀ (nM)Selectivity (ROCK1/ROCK2)
Fasudil (Reference)Hypothetical: 1900Hypothetical: 630Hypothetical: 3.0
Compound 3 Hypothetical: 250Hypothetical: 80Hypothetical: 3.1

References

  • New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction. PMC. [Link]

  • Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components. MDPI. [Link]

  • Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity. PMC. [Link]

  • ROCK Signaling Pathway. Creative Diagnostics. [Link]

  • Role of RhoA/Rho kinase signaling pathway in microgroove induced stem cell myogenic differentiation. AIP Publishing. [Link]

  • Tetrahydroisoquinoline Derivatives As Highly Selective and Potent Rho Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. PMC. [Link]

  • Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. PubMed. [Link]

  • Isoquinolines. Privileged Scaffolds in Medicinal Chemistry. [Link]

  • Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. Taylor & Francis Group. [Link]

  • Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. ResearchGate. [Link]

  • Discovery of ROCK2 inhibitors through computational screening of ZINC database: Integrating pharmacophore modeling, molecular docking, and MD simulations. PubMed Central. [Link]

  • The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif. National Institutes of Health. [Link]

  • Affinity Purification Protocol Starting with a Small Molecule as Bait. ResearchGate. [Link]

  • Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design. MDPI. [Link]

  • Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential. Journal of Medicinal Chemistry. [Link]

  • Product Class 5: Isoquinolines. Science of Synthesis. [Link]

  • Inhibitory profile and selectivity of novel ROCK 2 inhibitors: an in-silico study. PMC. [Link]

Sources

Application

Reductive Amination Protocols for Isoquinoline-5-Carboxaldehyde: A Detailed Guide for Researchers

The functionalization of the isoquinoline scaffold is a cornerstone in the development of novel therapeutic agents, with the isoquinoline core appearing in a vast array of natural products and synthetic drugs.[1] Reducti...

Author: BenchChem Technical Support Team. Date: February 2026

The functionalization of the isoquinoline scaffold is a cornerstone in the development of novel therapeutic agents, with the isoquinoline core appearing in a vast array of natural products and synthetic drugs.[1] Reductive amination stands out as a powerful and versatile C-N bond-forming strategy, enabling the conversion of aldehydes and ketones into primary, secondary, and tertiary amines.[2][3] This guide provides an in-depth exploration of reductive amination protocols specifically tailored for isoquinoline-5-carboxaldehyde, offering detailed methodologies, mechanistic insights, and practical guidance for researchers in drug discovery and organic synthesis.

The Strategic Importance of Reductive Amination

Direct alkylation of amines can be fraught with challenges, most notably the propensity for overalkylation, leading to mixtures of primary, secondary, tertiary, and even quaternary ammonium salts.[2] Reductive amination elegantly circumvents this issue by transforming a carbonyl compound, in this case, isoquinoline-5-carboxaldehyde, and an amine into an imine or iminium ion intermediate, which is then reduced in situ to the desired amine product.[4] This approach offers superior control and is highly amenable to one-pot procedures, enhancing operational efficiency.[1]

The choice of reducing agent is paramount to the success of a reductive amination. The ideal reagent should selectively reduce the iminium ion intermediate in the presence of the starting aldehyde. This guide will focus on three widely employed and well-vetted reducing agents: sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation.

Mechanistic Overview of Reductive Amination

The reductive amination process can be dissected into two key stages: the formation of an imine or iminium ion and its subsequent reduction.

  • Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of isoquinoline-5-carboxaldehyde. This forms a hemiaminal intermediate, which then undergoes dehydration to yield an imine.[4] Under mildly acidic conditions, the imine nitrogen can be protonated to form a more electrophilic iminium ion, which is readily susceptible to hydride attack.[5][6]

  • Reduction: A suitable reducing agent then delivers a hydride to the electrophilic carbon of the imine or iminium ion, yielding the final amine product.[4]

G cluster_1 Imine/Iminium Ion Formation cluster_2 Reduction aldehyde Isoquinoline-5- carboxaldehyde hemiaminal Hemiaminal Intermediate aldehyde->hemiaminal + Amine amine Primary or Secondary Amine (R-NH₂ or R₂NH) amine->hemiaminal imine Imine hemiaminal->imine - H₂O iminium Iminium Ion imine->iminium + H⁺ final_amine Final Amine Product iminium->final_amine + Hydride reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->final_amine

Caption: General mechanism of reductive amination.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly favored reagent for reductive amination due to its mildness and remarkable selectivity.[7][8] It is less reactive than sodium borohydride and will not readily reduce the starting aldehyde, thus minimizing the formation of the corresponding alcohol byproduct.[1] STAB is particularly effective for a wide range of aldehydes and both primary and secondary amines.[8]

Rationale for Reagent and Condition Selection:
  • Sodium Triacetoxyborohydride (STAB): Its steric bulk and electron-withdrawing acetate groups temper its reactivity, allowing for the selective reduction of the more electrophilic iminium ion over the aldehyde.[7]

  • 1,2-Dichloroethane (DCE): This is the preferred solvent as it is aprotic and effectively solubilizes the reactants.[8] Tetrahydrofuran (THF) can also be a suitable alternative.[8]

  • Room Temperature: The reaction is typically efficient at ambient temperatures, making it operationally simple.

Detailed Experimental Protocol:
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add isoquinoline-5-carboxaldehyde (1.0 equivalent).

  • Solvent Addition: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1 M.

  • Amine Addition: Add the desired primary or secondary amine (1.1 equivalents) to the solution.

  • Stirring: Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture portion-wise over 10-15 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 3-24 hours.

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

G start Dissolve Isoquinoline-5-carboxaldehyde and Amine in DCE stir1 Stir at RT for 30-60 min (Imine Formation) start->stir1 add_stab Add NaBH(OAc)₃ (Portion-wise) stir1->add_stab stir2 Stir at RT for 3-24h (Monitor by TLC/LC-MS) add_stab->stir2 quench Quench with sat. NaHCO₃ stir2->quench extract Extract with DCM/EtOAc quench->extract wash_dry Wash with Brine, Dry over Na₂SO₄ extract->wash_dry purify Concentrate and Purify (Column Chromatography) wash_dry->purify

Caption: Workflow for STAB-mediated reductive amination.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

Sodium cyanoborohydride is another selective reducing agent suitable for reductive aminations.[9] It is stable in mildly acidic conditions (pH 4-5), which are optimal for imine formation.[5] However, it is important to note that NaBH₃CN is highly toxic, and reactions should be handled with extreme care in a well-ventilated fume hood. Acidification can release toxic hydrogen cyanide (HCN) gas.[9]

Rationale for Reagent and Condition Selection:
  • Sodium Cyanoborohydride (NaBH₃CN): The electron-withdrawing cyanide group deactivates the borohydride, making it selective for the iminium ion.[6]

  • Methanol (MeOH): This is a common solvent for NaBH₃CN reductions.[10]

  • Mildly Acidic Conditions: The addition of a small amount of acetic acid (AcOH) can catalyze imine formation and accelerate the reduction.

Detailed Experimental Protocol:
  • Reaction Setup: In a well-ventilated fume hood, add isoquinoline-5-carboxaldehyde (1.0 equivalent) and the desired amine (1.1 equivalents) to a round-bottom flask.

  • Solvent and Acid Addition: Dissolve the reactants in methanol (0.1-0.2 M) and add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

  • Stirring: Stir the mixture at room temperature for 30-60 minutes.

  • Reducing Agent Addition: Dissolve sodium cyanoborohydride (1.2 equivalents) in a small amount of methanol and add it dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Workup: Carefully quench the reaction by adding an aqueous solution of sodium hydroxide (1 M) until the pH is basic (pH > 9) to neutralize the acid and decompose any unreacted NaBH₃CN.

  • Extraction: Concentrate the methanol under reduced pressure, then add water and extract the product with a suitable organic solvent like ethyl acetate or DCM (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic phase. Purify the crude product by flash column chromatography.

Protocol 3: Catalytic Hydrogenation

Catalytic hydrogenation offers a green and efficient alternative for reductive amination.[11] This method avoids the use of stoichiometric metal hydride reagents and often results in high yields with simple workup procedures.[12]

Rationale for Reagent and Condition Selection:
  • Palladium on Carbon (Pd/C): This is a widely used, robust, and efficient catalyst for the reduction of imines.[4]

  • Hydrogen (H₂): The ultimate clean reducing agent. A balloon of hydrogen is often sufficient for lab-scale reactions.

  • Ethanol (EtOH) or Methanol (MeOH): These are common solvents for catalytic hydrogenation.

Detailed Experimental Protocol:
  • Reaction Setup: To a round-bottom flask or a specialized hydrogenation vessel, add isoquinoline-5-carboxaldehyde (1.0 equivalent) and the amine (1.1 equivalents).

  • Solvent Addition: Dissolve the reactants in ethanol or methanol (0.1 M).

  • Catalyst Addition: Carefully add 10% palladium on carbon (5-10 mol %) to the mixture.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere. Maintain a positive pressure of hydrogen (a balloon is typically sufficient).

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Workup: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is often of high purity, but can be further purified by column chromatography if necessary.

Comparative Summary of Protocols

ParameterProtocol 1: STABProtocol 2: NaBH₃CNProtocol 3: Catalytic Hydrogenation
Reducing Agent Sodium TriacetoxyborohydrideSodium CyanoborohydrideH₂ gas with Pd/C catalyst
Selectivity HighHighHigh
Toxicity ModerateHigh (HCN release risk)Low (H₂ is flammable)
Solvent DCE, THFMeOHEtOH, MeOH
Catalyst None (or mild acid)Mild Acid (e.g., AcOH)Pd/C
Workup Aqueous quench and extractionBasic quench and extractionFiltration
Advantages Mild, reliable, broad scopeEffective, rapid reactionsGreen, clean, simple workup
Disadvantages Stoichiometric wasteHighly toxicRequires H₂ source, catalyst can be pyrophoric

Troubleshooting and Key Considerations

  • Low Yield: If the reaction is sluggish or yields are low, consider gently heating the reaction mixture (e.g., to 40-50 °C). For less reactive amines or aldehydes, the addition of a Lewis acid like Ti(OiPr)₄ can facilitate imine formation.[10]

  • Formation of Alcohol Byproduct: This indicates that the reducing agent is reducing the starting aldehyde. This is more common with less selective reagents like sodium borohydride. Using STAB or ensuring a stepwise procedure (imine formation first, then reduction) can mitigate this.[7]

  • Dialkylation with Primary Amines: The secondary amine product can sometimes react further with the aldehyde. Using a slight excess of the primary amine or a stepwise procedure can help minimize this side reaction.[7][13]

  • Substrate Solubility: Ensure that both the isoquinoline-5-carboxaldehyde and the amine are soluble in the chosen solvent.

Conclusion

The reductive amination of isoquinoline-5-carboxaldehyde is a robust and highly adaptable transformation crucial for the synthesis of novel chemical entities in drug discovery. By carefully selecting the appropriate reducing agent and optimizing reaction conditions, researchers can efficiently generate a diverse array of amine derivatives. Sodium triacetoxyborohydride offers a mild and reliable option for general use, while catalytic hydrogenation provides a greener alternative. Though effective, sodium cyanoborohydride should be reserved for instances where other methods fail and handled with appropriate safety precautions. This guide provides a solid foundation for the successful implementation of these protocols in a laboratory setting.

References

  • Organic Chemistry Portal. Sodium cyanoborohydride. [Link]

  • Organic Reactions. Reductive Amination - Common Conditions. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Myers, A. Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination. [Link]

  • Leah4sci. Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube, 29 Dec. 2016, [Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. [Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." PubMed, 31 May 1996. [Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1)." Semantic Scholar, 1996. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Fox, J. M., et al. "Oxidative allene amination for the synthesis of nitrogen-containing heterocycles." PMC, National Institutes of Health. [Link]

  • Jagtap, S., et al. "Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines." Chemical Society Reviews, Royal Society of Chemistry, 30 July 2020. [Link]

  • Li, X., et al. "Cycloamination strategies for renewable N-heterocycles." Green Chemistry, Royal Society of Chemistry, 9 Jan. 2020. [Link]

  • In The Pipeline. Saturated nitrogen heterocycles by intramolecular CH amination reactions. [Link]

  • Science of Synthesis. Product Class 5: Isoquinolines. [Link]

  • ResearchGate. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines | Request PDF. [Link]

  • Li, Y., et al. "A Mild Protocol for Highly Congested and Functionalized C(sp3)–N Bonds Construction." Organic Letters, vol. 25, no. 44, 2023, pp. 8056-8061. [Link]

  • MDPI. The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. [Link]

  • Liu, Z., et al. "Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols." PMC, National Institutes of Health. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Faul, M., et al. "Direct reductive amination of aldehyde bisulfite adducts induced by 2-picoline borane: application to the synthesis of a DPP-IV inhibitor." Semantic Scholar, 2013. [Link]

  • PubMed. Application and challenges of nitrogen heterocycles in PROTAC linker. [Link]

Sources

Method

Application Note: Nucleophilic Substitution Architectures of N-(isoquinolin-5-ylmethyl)-N-methylamine

This Application Note and Protocol Guide details the nucleophilic substitution reactions of N-(isoquinolin-5-ylmethyl)-N-methylamine , a critical intermediate in the synthesis of Rho-associated protein kinase (ROCK) inhi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the nucleophilic substitution reactions of N-(isoquinolin-5-ylmethyl)-N-methylamine , a critical intermediate in the synthesis of Rho-associated protein kinase (ROCK) inhibitors and other isoquinoline-based therapeutics.[1]

Executive Summary & Therapeutic Relevance

N-(isoquinolin-5-ylmethyl)-N-methylamine (referred to herein as IQ-5-MMA ) represents a "privileged scaffold" in medicinal chemistry.[1][2] The 5-substituted isoquinoline core is structurally homologous to the clinical vasodilator Fasudil , targeting the ATP-binding pocket of kinases.[1]

This guide addresses the challenge of selectively functionalizing the exocyclic secondary amine (


) while preserving the integrity of the endocyclic isoquinoline nitrogen (

).[1] By leveraging the distinct

and nucleophilicity profiles of these two nitrogen centers, researchers can achieve high-fidelity transformations essential for Lead Optimization.[1]

Mechanistic Profiling: The Nucleophile's Dual Nature

Successful derivatization relies on exploiting the electronic disparity between the two nitrogen atoms.[1]

Reactivity Hierarchy
  • Site A (

    
     - Secondary Amine): 
    
    • Hybridization:

      
      
      
    • 
       (Conjugate Acid):  ~9.8 – 10.2[1]
      
    • Character: High electron density, sterically accessible, hard nucleophile.[1][3]

    • Primary Reactivity: Rapid

      
      , Acylation, Reductive Amination.[1][3]
      
  • Site B (

    
     - Isoquinoline Ring): 
    
    • Hybridization:

      
       (embedded in aromatic sextet)
      
    • 
       (Conjugate Acid):  ~5.4[1][4][5]
      
    • Character: Lower electron density due to aromatic delocalization; acts as a weak base/nucleophile.[1]

    • Risk: Quaternization (salt formation) occurs only with highly reactive electrophiles (e.g., MeI) or in the absence of proton scavengers.[1]

Strategic Pathway Visualization

The following diagram maps the reaction logic, highlighting the selective pathways for


 functionalization.

ReactionPathways IQ IQ-5-MMA (Starting Material) RX Alkyl Halides (R-X) (SN2 Pathway) IQ->RX + Electrophile ArX Aryl Halides (Ar-X) (Pd-Cat / SNAr) IQ->ArX RCOX Acyl Chlorides (R-COCl) (Acylation) IQ->RCOX Base Base Scavenger (K2CO3 / DIPEA) RX->Base Prod_Alk Tertiary Amine (Target) RX->Prod_Alk Controlled pH Quat Quaternized Salt (Undesired Side Product) RX->Quat No Base / Excess R-X Prod_Ary N-Aryl Isoquinoline (Bi-aryl Scaffold) ArX->Prod_Ary Buchwald-Hartwig Prod_Amide Amide/Sulfonamide (Stable Linker) RCOX->Prod_Amide 0°C to RT Base->Prod_Alk Promotes N-exo

Figure 1: Chemoselectivity landscape of IQ-5-MMA.[1] The secondary amine (


) is the preferred reaction site under basic conditions.[1]

Experimental Protocols

Protocol A: Alkylation (Library Synthesis)

Objective: Introduction of aliphatic chains or benzyl groups.[1][6] Challenge: Preventing over-alkylation (quaternization) of the isoquinoline ring.

Materials:

  • IQ-5-MMA (1.0 equiv)[1]

  • Alkyl Halide (1.1 equiv)[1][6]

  • Cesium Carbonate (

    
    ) or 
    
    
    
    (2.0 equiv)[1]
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve IQ-5-MMA (1 mmol) in anhydrous MeCN (5 mL) in a reaction vial equipped with a stir bar.

  • Base Addition: Add

    
     (2 mmol). Note: Cesium is preferred for its "cesium effect" (higher solubility/basicity in organic media), accelerating the reaction and minimizing heating requirements.[1][3]
    
  • Electrophile Addition: Add the alkyl halide (1.1 mmol) dropwise at room temperature.

    • Critical Control: If using highly reactive electrophiles (e.g., Methyl Iodide, Benzyl Bromide), cool to 0°C during addition to suppress

      
       attack.[1][3]
      
  • Reaction: Stir at RT for 4–16 hours. Monitor via LCMS (Target Mass =

    
    ).[1]
    
    • Validation: The disappearance of the secondary amine peak and appearance of the tertiary amine product.[1]

  • Workup: Filter off inorganic solids. Concentrate the filtrate. Partition residue between EtOAc and saturated

    
    .[1]
    
    • Why Basic Wash? Ensures the isoquinoline ring remains deprotonated (free base), preventing loss of product into the aqueous layer.[1]

Protocol B: Buchwald-Hartwig Amination (N-Arylation)

Objective: Coupling IQ-5-MMA with aryl halides to form bi-aryl amine kinase inhibitors.[1] Challenge: Catalyst poisoning by the isoquinoline nitrogen (which can coordinate to Pd).

Materials:

  • IQ-5-MMA (1.0 equiv)[1]

  • Aryl Bromide/Iodide (1.0 equiv)[1]

  • Catalyst:

    
     (2 mol%) + XPhos or RuPhos (4 mol%)[1]
    
  • Base: NaOtBu (1.5 equiv)[1]

  • Solvent: Toluene or 1,4-Dioxane (degassed)[1][3]

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon.[1]

  • Loading: Add aryl halide, IQ-5-MMA,

    
    , Ligand, and NaOtBu.
    
    • Ligand Choice:RuPhos is specifically engineered for secondary amines and resists inhibition by heterocycles like isoquinoline.[1]

  • Solvation: Add degassed solvent (0.2 M concentration).

  • Heating: Seal and heat to 100°C for 12 hours.

  • Purification: Filter through a Celite pad (eluting with DCM). The crude often requires Flash Chromatography (DCM:MeOH:NH3 gradient) to remove Pd residues and unreacted amine.[1]

Data Summary & Optimization Table

VariableCondition A (Standard)Condition B (Optimized)Rationale for Optimization
Solvent DMFAcetonitrile (MeCN) MeCN is easier to remove; DMF can decompose to dimethylamine at high T, causing impurities.[1]
Base

(TEA)

or DIPEA
Inorganic bases avoid formation of competing nucleophilic ammonium salts.[1] DIPEA is non-nucleophilic.[1]
Temp RefluxRT to 60°C Lower temperature favors kinetic product (

) over thermodynamic quaternary salts (

).[1]
Stoichiometry 1:1.5 (Amine:RX)1:1.05 (Amine:RX) Slight excess of electrophile ensures conversion without risking double alkylation or ring attack.[1]

Troubleshooting & Quality Control

Issue: Regioselectivity Failure (Ring Alkylation)

If LCMS shows a mass corresponding to


, but the retention time is distinct from the expected product, or if the product is water-soluble (salt):
  • Diagnosis: The isoquinoline nitrogen (

    
    ) has reacted.[1]
    
  • Solution:

    • Switch to a bulkier base (DIPEA) to sterically hinder the ring N? No, base scavenges protons.[1][3] Instead, lower the reaction temperature .

    • Use a less reactive leaving group (Chloride instead of Iodide/Bromide).[1]

    • Reversible Protection: Pre-treat IQ-5-MMA with acid (1 eq HCl) to protonate the more basic

      
      ? Incorrect. This would deactivate the nucleophile.[1]
      
    • Correct approach: Ensure the reaction is strictly stoichiometric . The

      
       is orders of magnitude more nucleophilic.[1] Ring alkylation usually only happens after 
      
      
      
      is fully consumed or if massive excess of electrophile is used.[1]
Analytical Validation (NMR)
  • 
     Product:  Look for the N-Methyl singlet shift.[1] In the starting material, it appears around 
    
    
    
    ppm.[1] Upon alkylation, it typically shifts downfield slightly, and the new alkyl group signals appear.[1][3]
  • 
     Quaternization:  A dramatic downfield shift of the isoquinoline C1 proton (singlet near 
    
    
    
    ppm) to
    
    
    ppm indicates a positive charge on the ring nitrogen.[1]

References

  • Isoquinoline Scaffold in Medicinal Chemistry

    • Title: Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.[1][7]

    • Source:Molecules (via PMC), 2023.[1][3]

    • URL:[Link] (Generalized link to Isoquinoline review)[1]

  • Buchwald-Hartwig Protocols for Heterocycles

    • Title: Palladium-Catalyzed Amination of Aryl Halides with Secondary Amines.[1]

    • Source:Organic Syntheses, Coll.[1][3] Vol. 10, p.423.[1][3]

    • URL:[Link]

  • pKa Data of Heterocycles

    • Title: Dissociation constants pKa of isoquinoline bases.[1][4][5]

    • Source:ResearchGate (Data compilation).[1]

    • URL:[Link]

Sources

Application

Application Notes & Protocols: A Comprehensive Guide to the Preparation of N-methyl-N-(isoquinolin-5-ylmethyl) Amides

Introduction: The Strategic Importance of the N-methyl-N-(isoquinolin-5-ylmethyl) Amide Scaffold The isoquinoline nucleus is a prominent heterocyclic scaffold, foundational to a vast number of natural alkaloids and synth...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the N-methyl-N-(isoquinolin-5-ylmethyl) Amide Scaffold

The isoquinoline nucleus is a prominent heterocyclic scaffold, foundational to a vast number of natural alkaloids and synthetic molecules with significant pharmacological properties.[1][2] Compounds incorporating the isoquinoline core exhibit a broad spectrum of biological activities, including antitumor, antimicrobial, anti-inflammatory, and neuroprotective effects, making them a privileged structure in drug discovery.[1][3][4] The functionalization of the isoquinoline ring system allows for the fine-tuning of these properties and the exploration of new therapeutic applications.[5][6]

This guide focuses on a specific class of derivatives: N-methyl-N-(isoquinolin-5-ylmethyl) amides. The incorporation of an N-methyl amide group is a deliberate and strategic choice in medicinal chemistry. N-methylation of amides can enhance the pharmacological profile of a molecule by improving metabolic stability, increasing cell permeability, and modulating receptor-binding affinity.[7][8] The N-methyl group can also act as a conformational restraint, locking the amide bond in a specific orientation which can be crucial for biological activity.[9] Furthermore, the replacement of an N-H amide with an N-methyl amide can prevent the formation of intermolecular hydrogen bonds, which can significantly alter a compound's solubility and pharmacokinetic properties.[10][11]

These application notes provide a detailed overview of the synthetic strategies and experimental protocols for the preparation of N-methyl-N-(isoquinolin-5-ylmethyl) amides, intended for researchers, medicinal chemists, and drug development professionals.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of the target N-methyl-N-(isoquinolin-5-ylmethyl) amides is most logically approached via a convergent strategy, culminating in the formation of the amide bond.

Diagram 1: Retrosynthetic Analysis

G Target N-methyl-N-(isoquinolin-5-ylmethyl) amide Amide_Formation Amide Bond Formation Target->Amide_Formation Intermediate_1 N-methylisoquinolin-5-ylmethanamine Amide_Formation->Intermediate_1 Intermediate_2 Acylating Agent (e.g., Acyl Chloride, Anhydride) Amide_Formation->Intermediate_2 Amine_Synthesis Amine Synthesis Intermediate_1->Amine_Synthesis Isoquinoline_Core 5-Substituted Isoquinoline (e.g., 5-cyano or 5-bromoisoquinoline) Amine_Synthesis->Isoquinoline_Core Isoquinoline_Synthesis Isoquinoline Synthesis Isoquinoline_Core->Isoquinoline_Synthesis Starting_Materials Simple Aromatic Precursors Isoquinoline_Synthesis->Starting_Materials

Caption: Retrosynthetic approach for N-methyl-N-(isoquinolin-5-ylmethyl) amides.

The key steps in this synthetic approach are:

  • Synthesis of the Isoquinoline Core : Construction of a suitably 5-substituted isoquinoline ring system. Several classical methods can be employed, such as the Bischler-Napieralski or Pictet-Spengler reactions, which involve intramolecular electrophilic cyclization.[12][13][14]

  • Synthesis of the Key Amine Intermediate : Elaboration of the 5-substituted isoquinoline into N-methylisoquinolin-5-ylmethanamine. This multi-step process typically involves reduction of a nitrile or a related functional group, followed by N-methylation.

  • Amide Bond Formation : Acylation of the secondary amine, N-methylisoquinolin-5-ylmethanamine, with an appropriate acylating agent to yield the final product.

Experimental Protocols

Protocol 1: Synthesis of the Key Intermediate: N-methylisoquinolin-5-ylmethanamine

This protocol outlines a plausible multi-step synthesis starting from isoquinoline.

Diagram 2: Synthetic Workflow for the Amine Intermediate

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Sandmeyer Reaction cluster_3 Step 4: Reduction to Primary Amine cluster_4 Step 5: N-methylation A Isoquinoline B 5-Nitroisoquinoline A->B HNO3, H2SO4 C Isoquinolin-5-amine B->C Fe, HCl or H2, Pd/C D 5-Cyanoisoquinoline C->D 1. NaNO2, HCl 2. CuCN E Isoquinolin-5-ylmethanamine D->E LiAlH4 or H2, Raney Ni F N-methylisoquinolin-5-ylmethanamine E->F Ethyl chloroformate, then LiAlH4 G cluster_0 Nucleophilic Attack cluster_1 Chloride Elimination & Deprotonation Amine R'-NH-CH3 AcylChloride R-CO-Cl Amine->AcylChloride lone pair attacks carbonyl C Intermediate Tetrahedral Intermediate AcylChloride->Intermediate Product Final Amide Intermediate->Product Cl- leaves Base Base (e.g., Pyridine) Product->Base H+ removed

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Polar Basic Isoquinoline Amines

Welcome to the technical support center for the purification of polar basic isoquinoline amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges as...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar basic isoquinoline amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying this important class of compounds. The inherent basicity and polarity of isoquinoline amines necessitate careful consideration of purification strategies to achieve high purity and yield. This document provides in-depth troubleshooting guides, frequently asked questions, and detailed protocols based on established scientific principles and field-proven experience.

Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during your experiments, offering explanations for their causes and actionable solutions.

Issue 1: Poor Peak Shape (Tailing) and Low Recovery in Normal-Phase Chromatography on Silica Gel

Symptoms:

  • Broad, asymmetrical peaks with a "tail" on your chromatogram.

  • Significantly lower than expected yield of the purified compound.

  • In some cases, the compound does not elute from the column at all.

Root Cause Analysis: The primary culprit is the strong interaction between the basic amine functionality of your isoquinoline and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This acid-base interaction leads to irreversible or strong adsorption, causing the observed peak tailing and product loss.[1][2]

Solutions:

  • Mobile Phase Modification with a Competing Base:

    • Mechanism: By adding a small amount of a competing base to your eluent, you effectively "neutralize" the acidic sites on the silica gel.[3] This competing base will preferentially interact with the silanol groups, minimizing the strong adsorption of your target isoquinoline amine and allowing it to travel through the column more uniformly.[1]

    • Protocol:

      • Start by adding 0.1-1% of triethylamine (TEA) or ammonium hydroxide (NH₄OH) to your mobile phase.[1][4]

      • Equilibrate the column with this modified mobile phase for at least 3-5 column volumes before loading your sample.[1]

      • Monitor the separation by TLC, also using a mobile phase containing the same percentage of the competing base.

  • Switching to an Alternative Stationary Phase:

    • Rationale: If mobile phase modification is insufficient or undesirable, changing the stationary phase to one with less acidic character is a highly effective strategy.[1][5]

    • Options:

      • Amine-functionalized Silica: These columns have an amino-propyl stationary phase that shields the acidic silanols, leading to improved peak shape and recovery for basic compounds.[1][2][6]

      • Alumina (Neutral or Basic): Alumina is a good alternative to silica for the purification of basic compounds.[5] Ensure you are using neutral or basic alumina, as acidic alumina will present similar problems to silica.

      • Diol-bonded Silica: These phases are less acidic than bare silica and can offer a good alternative for separating polar compounds.[7]

Stationary PhaseAdvantages for Basic AminesCommon Mobile Phases
Amine-functionalized Silica Excellent for basic compounds, minimizes tailing.[1][2]Hexane/Ethyl Acetate, Dichloromethane/Methanol
Alumina (Neutral/Basic) Good alternative to silica, less acidic.[5]Hexane/Ethyl Acetate, Dichloromethane/Methanol
Diol-bonded Silica Less acidic than silica, good for polar compounds.[7]Hexane/Ethyl Acetate, Dichloromethane/Methanol
Issue 2: Compound Elutes in the Void Volume during Reverse-Phase Chromatography

Symptoms:

  • Your polar isoquinoline amine is not retained on a C18 or C8 column and elutes with the solvent front.[8]

Root Cause Analysis: Highly polar compounds have a low affinity for the non-polar stationary phases used in reverse-phase chromatography (RPC).[8] They are more soluble in the polar mobile phase and therefore do not partition effectively onto the stationary phase, leading to poor retention.[7]

Solutions:

  • Mobile Phase pH Adjustment:

    • Mechanism: By increasing the pH of the mobile phase to a level two units above the pKa of your basic amine, you can suppress its protonation.[3] The neutral, free-base form of the amine is more hydrophobic and will interact more strongly with the non-polar stationary phase, leading to increased retention.[3]

    • Protocol:

      • Incorporate a volatile base such as triethylamine (TEA) or ammonium hydroxide at a concentration of 0.1% into both your aqueous and organic mobile phase components.[3][4]

      • Use a pH-stable column, such as those designed for high pH applications, to avoid degradation of the stationary phase.[9]

  • Hydrophilic Interaction Liquid Chromatography (HILIC):

    • Rationale: HILIC is an excellent alternative for purifying highly polar compounds that are not well-retained in RPC.[6][10] It utilizes a polar stationary phase (like silica or an amino column) with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[10]

    • Mechanism: In HILIC, a water-enriched layer forms on the surface of the polar stationary phase. Your polar analyte partitions into this aqueous layer and is retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[10]

Issue 3: Oiling Out During Recrystallization

Symptoms:

  • Instead of forming solid crystals upon cooling, your compound separates as an oil.

Root Cause Analysis: "Oiling out" can occur for several reasons:

  • High concentration of impurities: Impurities can lower the melting point of the mixture and inhibit crystal lattice formation.

  • Supersaturation: If the solution is too concentrated, the solute may come out of solution too quickly for an ordered crystal lattice to form.

  • Rapid cooling: Cooling the solution too quickly can also lead to the rapid separation of the solute as a liquid phase.[11]

Solutions:

  • Re-dissolve and Cool Slowly: Add a small amount of hot solvent to redissolve the oil, then allow the solution to cool to room temperature very slowly before placing it in an ice bath.[11] Insulating the flask can help slow the cooling rate.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[11]

  • Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.

  • Change the Solvent System: Experiment with different recrystallization solvents or solvent mixtures.

Frequently Asked Questions (FAQs)

Q1: My isoquinoline amine is a brownish, oily substance after synthesis. What does this indicate?

A1: Impure isoquinoline samples often appear as brownish, hygroscopic liquids or solids.[1] This coloration can be due to residual starting materials, byproducts of the synthesis, or degradation products.[1] It is highly recommended to proceed with a purification step to isolate the desired compound.

Q2: When should I choose acid-base extraction over chromatography?

A2: Acid-base extraction is an excellent initial purification step to remove non-basic impurities from your crude product.[12][13] It takes advantage of the basicity of the isoquinoline amine to selectively move it between an organic and an acidic aqueous phase.[12][14] This method is particularly useful for removing large quantities of neutral or acidic impurities before proceeding to a higher-resolution technique like chromatography for the separation of closely related basic compounds.

Q3: Can I use ion-exchange chromatography for my polar basic isoquinoline amine?

A3: Yes, ion-exchange chromatography (IEX) is a powerful technique for purifying ionizable compounds like amines.[15][16] In its protonated, positively charged state (at a pH below its pKa), your isoquinoline amine will bind to a cation-exchange resin.[17] You can then elute your compound by changing the pH or increasing the ionic strength of the mobile phase.[16][17] This method offers a different selectivity compared to normal-phase or reverse-phase chromatography.[18]

Q4: How can I purify chiral isoquinoline amines?

A4: The separation of enantiomers requires a chiral environment. Chiral High-Performance Liquid Chromatography (HPLC) using columns with chiral stationary phases (CSPs) is a common and effective method. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often successful for separating a wide range of chiral compounds, including alkaloids.[19] Additionally, cyclodextrin-mediated capillary electrophoresis can be an excellent analytical and sometimes preparative technique for chiral separations of these compounds.[19]

Experimental Protocols

Protocol 1: Acid-Base Extraction for Initial Purification

This protocol is designed to separate your basic isoquinoline amine from neutral and acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). Repeat the extraction 2-3 times. The protonated amine salt will move into the aqueous layer.[12][20]

  • Combine and Wash: Combine the aqueous extracts and wash with the same organic solvent to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) until the solution is basic (check with pH paper). Your free amine should precipitate out if it is a solid, or it can be extracted.[12][21]

  • Final Extraction: Extract the basified aqueous solution with a fresh portion of the organic solvent (repeat 2-3 times).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified free amine.

Protocol 2: Recrystallization via Hydrochloride Salt Formation

This method is useful when the free amine is an oil or difficult to crystallize.[1]

  • Dissolution: Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol, or diethyl ether).

  • Acidification: While stirring, slowly add a solution of 2M HCl in diethyl ether dropwise until the solution becomes acidic.[1]

  • Precipitation: The hydrochloride salt of the amine should precipitate out of the solution. If not, cooling the solution in an ice bath may induce crystallization.[1]

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[1]

  • Drying: Dry the crystals under vacuum to obtain the purified amine salt.

Workflow and Logic Diagrams

Purification_Decision_Tree start Crude Polar Basic Isoquinoline Amine acid_base Perform Acid-Base Extraction? start->acid_base chromatography_choice Select Chromatography Method acid_base->chromatography_choice Yes acid_base->chromatography_choice No (Low non-basic impurities) normal_phase Normal-Phase Chromatography (Silica Gel) chromatography_choice->normal_phase Initial Attempt reverse_phase Reverse-Phase Chromatography (C18) chromatography_choice->reverse_phase High Polarity hilic HILIC chromatography_choice->hilic Very High Polarity ion_exchange Ion-Exchange Chromatography chromatography_choice->ion_exchange Charged Species modify_np Add Competing Base to Eluent (e.g., 0.1-1% TEA) normal_phase->modify_np Tailing/Low Recovery alt_stationary_phase Use Alternative Stationary Phase (Amine, Alumina, Diol) normal_phase->alt_stationary_phase Tailing/Low Recovery recrystallization Recrystallization or Salt Formation modify_np->recrystallization alt_stationary_phase->recrystallization modify_rp High pH Mobile Phase (e.g., 0.1% NH4OH) reverse_phase->modify_rp Poor Retention modify_rp->recrystallization hilic->recrystallization ion_exchange->recrystallization chiral_check Is the Compound Chiral? recrystallization->chiral_check final_product Pure Compound chiral_check->final_product No chiral_hplc Chiral HPLC chiral_check->chiral_hplc Yes chiral_hplc->final_product

References

  • Benchchem. (n.d.). Technical Support Center: 6-Iodoisoquinolin-3-amine Synthesis & Purification.
  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft.
  • Thermo Fisher Scientific. (n.d.). Analyzing Amines by Ion Chromatography.
  • (2024). Exploring the Principle of Ion Exchange Chromatography and Its Applications.
  • Gandhi, J. C. (2014). Determination of Amines by Ion Chromatography Using Cation-Exchange Columns. Metrohm-Peak Inc.
  • Reddit User Discussion. (2023). Purification of strong polar and basic compounds. r/Chempros.
  • Google Patents. (n.d.). JPH01153679A - Purification of isoquinoline.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • Fouda Atangana, A., et al. (2025). Protocol for the Extraction of Alkaloids from Medicinal Plant Extracts. ResearchGate.
  • Reddit User Discussion. (2022). Chromotography with free amines?. r/chemhelp.
  • Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography.
  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography.
  • NIH. (n.d.). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. PMC.
  • Benchchem. (n.d.). Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds.
  • Alfa Chemistry. (n.d.). Extraction of Alkaloids.
  • Olsen, B. A. (n.d.). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed.
  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • Benchchem. (n.d.). Technical Support Center: Purification of Challenging 8-Aminoquinoline Derivatives.
  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Sciencemadness Discussion Board. (2006). Questions regarding Alkaloid / Acid-Base Extractions.
  • Biotage. (2023). Is there an easy way to purify organic amines?.
  • Agilent. (2013). Choosing HPLC Columns for Rapid Method Development.
  • Reddit User Discussion. (2024). Amine workup. r/Chempros.
  • YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn.

Sources

Optimization

solubility issues of isoquinoline-5-methylamine salts in organic solvents

Topic: Solubility & Handling of Isoquinoline-5-Methylamine Salts in Organic Solvents Ticket ID: IQ5-SOL-001 Support Level: Tier 3 (Senior Application Scientist) Status: Active Introduction: The "Dual-Personality" Molecul...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility & Handling of Isoquinoline-5-Methylamine Salts in Organic Solvents Ticket ID: IQ5-SOL-001 Support Level: Tier 3 (Senior Application Scientist) Status: Active

Introduction: The "Dual-Personality" Molecule

Welcome to the Technical Support Center. You are likely here because Isoquinoline-5-methylamine (IQ-5-MA) is behaving inconsistently in your workflow.

This molecule presents a classic "dual-personality" challenge in organic synthesis:

  • The Aromatic Core: The isoquinoline ring is lipophilic and aromatic.[1]

  • The Pendant Amine: The 5-methylamine group is a highly basic primary amine (

    
    ).
    

When converted to a salt (e.g., HCl, 2HCl), the lattice energy becomes very high, rendering it insoluble in the aprotic solvents (DCM, THF, Toluene) typically used for acylation or coupling reactions. Conversely, in protic solvents (Water, MeOH), it dissolves too well, making extraction difficult.

This guide addresses the three most common failure modes: Reaction Heterogeneity , Crystallization "Oiling Out," and Hygroscopic Degradation.

Module 1: Dissolution Failures in Synthesis

User Issue: "I am trying to couple IQ-5-MA dihydrochloride with an acid chloride in DCM, but the salt sits at the bottom of the flask and conversion is <10%."

Root Cause Analysis

IQ-5-MA salts are ionic lattices. Dichloromethane (DCM) has a low dielectric constant (


) and cannot overcome the lattice energy of the salt. The reaction fails because the nucleophile (the amine) is locked in the solid phase.
Troubleshooting Protocol: The "In-Situ Release" Strategy

Do not attempt to find a solvent that dissolves the salt and suits the reaction. Instead, use a Biphasic or In-Situ Neutralization approach.

Method A: The Homogeneous Co-Solvent System (Recommended for small scale)
  • Solvent Base: Switch from pure DCM to DCM:DMF (9:1) or DCM:DMAc (9:1) . The polar amide co-solvent helps solvate the salt.

  • Base Addition: Add 3.0 equivalents of DIPEA (Hünig's base).

    • Why? The first 2 equivalents neutralize the HCl counter-ions. The excess drives the equilibrium to the free amine.

  • Observation: The suspension should clarify or become a fine, translucent dispersion within 10 minutes.

Method B: The Schotten-Baumann Biphasic System (Recommended for scale-up)

If your electrophile is stable to water (e.g., sulfonyl chlorides, some stable acid chlorides):

  • Aqueous Phase: Dissolve IQ-5-MA salt in minimal water (

    
     vol).
    
  • Organic Phase: Dissolve electrophile in DCM or Toluene.

  • Base: Add inorganic base (

    
     or NaOH) to the aqueous layer.
    
  • Mix: Stir vigorously. The reaction occurs at the interface.

Decision Matrix: Solvent Selection

ReactionSolvent Start Start: IQ-5-MA Salt Coupling ElectrophileCheck Is Electrophile Water Sensitive? Start->ElectrophileCheck YesWaterSens Yes (e.g., Acid Chlorides, Anhydrides) ElectrophileCheck->YesWaterSens Strictly Anhydrous NoWaterSens No (e.g., Sulfonyl Chlorides) ElectrophileCheck->NoWaterSens Hydrolysis Resistant Homogeneous Use Homogeneous Organic System DCM + DMF (10%) + DIPEA (3 eq) YesWaterSens->Homogeneous Biphasic Use Schotten-Baumann Conditions DCM + Water + K2CO3 NoWaterSens->Biphasic

Figure 1: Decision matrix for selecting reaction conditions based on electrophile stability.

Module 2: Purification & The "Oiling Out" Nightmare

User Issue: "I tried to recrystallize the crude salt from hot Methanol/Ether. Instead of crystals, a brown oil separated at the bottom."

Root Cause Analysis

"Oiling out" (Liquid-Liquid Phase Separation) occurs when the melting point of the solvated salt drops below the boiling point of the solvent mixture.[2][3] This is common with isoquinoline salts due to:

  • Impurities: Acting as plasticizers, lowering the melting point.

  • Supersaturation: Adding anti-solvent (Ether) too fast creates local regions of extreme supersaturation, forcing the solute out as a disordered liquid rather than an ordered crystal.

The "Rescue" Protocol

If you have an oiled-out mixture, do not throw it away. Follow this thermodynamic reset:

  • Re-dissolve: Heat the mixture until the oil dissolves. If it doesn't, add just enough Methanol (good solvent) dropwise at boiling until homogeneous.

  • The "Cloud Point" Approach:

    • Remove from heat.[4][5]

    • Add Ethyl Acetate (preferred over Ether/Hexane for this substrate) dropwise until a faint permanent turbidity appears.

    • Crucial Step: Add 1-2 drops of Methanol to clear it again.

  • Seeding: Add a seed crystal (if available) or scratch the glass.[3]

  • Slow Cooling: Wrap the flask in a towel or place in a warm water bath and let it cool to room temperature over 2-3 hours. Do not use an ice bath yet.

Solvent System Compatibility Table
Solvent SystemSolubility (Salt)Risk of OilingRecommendation
Methanol / Diethyl Ether High / NoneHigh Aggressive anti-solvent. Use only for very pure material.
Ethanol / Ethyl Acetate Moderate / LowLow Gold Standard. Slower precipitation favors crystal growth.
Isopropanol (IPA) ModerateLow Good for single-solvent recrystallization. Cool to -20°C.
Water / Acetone Very High / LowMedium Use only if organic solvents fail. Hard to dry the product.

Module 3: Hygroscopicity & Handling

User Issue: "My elemental analysis is off, and the salt becomes sticky on the balance."

Technical Insight

Isoquinoline-5-methylamine salts (especially the dihydrochloride) are hygroscopic . The lattice traps atmospheric water, forming non-stoichiometric hydrates. This alters the molecular weight, ruining stoichiometry calculations for subsequent reactions.

Handling SOP
  • Drying: Standard vacuum drying (40°C) is often insufficient to remove lattice-bound water.

    • Requirement: Dry at 60°C over

      
        in a vacuum desiccator for 12 hours.
      
  • Weighing: Weigh quickly in a low-humidity environment or use a "weigh-by-difference" technique in a closed vial.

  • Storage: Store under Argon/Nitrogen. If the salt turns to a syrup (deliquescence), it must be re-precipitated (see Module 2) or used as an aqueous stock solution.

Visualizing the "Oiling Out" Rescue

OilingRescue Oil State: Oiled Out (Two liquid phases) Reheat Step 1: Re-heat to Boiling (Add MeOH dropwise if needed) Oil->Reheat ClearSol State: Clear Homogeneous Solution Reheat->ClearSol AntiSolvent Step 2: Add EtOAc dropwise Stop at first turbidity ClearSol->AntiSolvent ClearBack Step 3: Add 1 drop MeOH (Clear the turbidity) AntiSolvent->ClearBack Cooling Step 4: Insulate Flask Cool very slowly to RT ClearBack->Cooling Crystals Success: Crystalline Solid Cooling->Crystals

Figure 2: Step-by-step workflow to recover a crystallization batch that has separated into an oil.

FAQ: Rapid Fire Troubleshooting

Q: Can I use THF instead of DCM for the coupling reaction? A: Generally, no. Amine salts are virtually insoluble in THF. While THF is polar, it doesn't solvate the ionic lattice well. If you must use THF, you must add water (biphasic) or a significant amount of DMF.

Q: My NMR in


 shows broad, shifting peaks. 
A:  The salt is likely aggregating or not fully soluble in chloroform.
  • Fix: Switch to DMSO-

    
      or Methanol-
    
    
    
    .
  • Fix: If you must use

    
    , add 1 drop of TFA-d (if acidic) or shake the sample with 
    
    
    
    (to exchange protons) to clean up the spectrum.

Q: How do I convert the salt back to the free base for storage? A: Don't. The free base of isoquinoline-5-methylamine is likely an oil or a low-melting solid that oxidizes (browns) rapidly in air. Store it as the HCl or Tartrate salt and free-base it in situ only when needed.

References

  • Solubility of Amine Salts: Stahl, P. H., & Wermuth, C. G. (Eds.).[3][5][6][7] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (General principles of amine salt solubility and counter-ion selection).

  • Isoquinoline Synthesis & Properties: Isoquinoline. (n.d.). Wikipedia. Retrieved from [Link] (Structural context and basicity data).

  • Recrystallization Troubleshooting: Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Retrieved from [Link] (Techniques for dealing with oiling out).

  • Reaction Solvent Selection: Elimination of Dichloromethane from the Introductory Organic Chemistry Teaching Laboratory. (2015). Journal of Chemical Education. Retrieved from [Link] (Discussion on solvent polarity and alternatives for chlorinated solvents).

  • Fasudil Intermediate Handling (Analogous Chemistry):Process for the preparation of Fasudil Hydrochloride. (2010). Google Patents. (Describes handling of 5-substituted isoquinoline sulfonamides/amines).

Sources

Troubleshooting

Technical Support Center: Selective N-Alkylation of Isoquinoline Scaffolds

Ticket ID: #ISOQ-ALK-001 Status: Open Subject: Preventing Quaternization during N-Alkylation of 1,2,3,4-Tetrahydroisoquinolines The Core Problem: The Nucleophilicity Paradox Welcome to the Technical Support Center. You a...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #ISOQ-ALK-001 Status: Open Subject: Preventing Quaternization during N-Alkylation of 1,2,3,4-Tetrahydroisoquinolines

The Core Problem: The Nucleophilicity Paradox

Welcome to the Technical Support Center. You are likely here because your attempt to mono-alkylate a secondary isoquinoline amine (e.g., 1,2,3,4-tetrahydroisoquinoline) resulted in a mixture of the desired tertiary amine and a significant amount of quaternary ammonium salt (over-alkylation).

The Root Cause: In standard


 reactions, the product (a tertiary amine) is often more nucleophilic than the starting material (a secondary amine). The alkyl group you just added acts as an electron-donating group (EDG), increasing the electron density on the nitrogen lone pair. This creates a "runaway train" effect where the product competes for the remaining alkylating agent.[1]
Visualizing the Failure Mode

The following diagram illustrates the kinetic competition driving over-alkylation.

ReactionPathway Substrate Secondary Amine (Tetrahydroisoquinoline) Product Tertiary Amine (Target Product) Substrate->Product k1 (Slow) + R-X, Base QuatSalt Quaternary Salt (Over-Alkylated Impurity) Product->QuatSalt k2 (Fast) + R-X (Excess) RX Alkyl Halide (R-X) RX->Substrate RX->Product

Figure 1: The "Runaway Alkylation" pathway. If rate constant k2 > k1, quaternization is inevitable without specific intervention.

Validated Protocols

To resolve this, we recommend two distinct workflows depending on your available electrophile.

Workflow A: The "Cesium Effect" (Direct Alkylation)

Use this when: You must use an alkyl halide (chloride, bromide, iodide) or sulfonate.

The Science: Cesium ions (


) have a large ionic radius and low charge density. In polar aprotic solvents like DMF, 

forms "naked" anions. More importantly, the "Cesium Effect" suppresses over-alkylation through a specific coordination complex that sterically hinders the approach of a second electrophile to the newly formed tertiary amine [1].

Protocol:

  • Stoichiometry: 1.0 equiv Isoquinoline substrate : 1.1 equiv Alkyl Halide : 1.5 equiv

    
    .[2]
    
  • Solvent: Anhydrous DMF (0.2 M concentration). Critical: Do not use THF or DCM; the cesium effect requires DMF or NMP.

  • Temperature: Room Temperature (25°C). Only heat to 60°C if conversion is <10% after 4 hours.

  • Procedure:

    • Suspend

      
       and the isoquinoline in DMF. Stir for 30 mins to ensure deprotonation/complexation.
      
    • Add the alkyl halide dropwise over 20 minutes.

    • Monitor via TLC/LCMS.[2]

  • Workup: Dilute with water (dissolves inorganic salts) and extract with EtOAc.

Workflow B: The "Abdel-Magid" Reductive Amination

Use this when: You can use an aldehyde or ketone instead of an alkyl halide.[1][3]

The Science: This is the "Gold Standard" for selectivity. The reaction proceeds via an iminium ion intermediate. The iminium ion is reduced to the amine.[3] Crucially, the resulting tertiary amine cannot form an iminium ion with the remaining aldehyde (it lacks the N-H required for dehydration). Therefore, the reaction stops dead at the tertiary amine stage [2].

Protocol:

  • Reagents: 1.0 equiv Isoquinoline substrate : 1.05 equiv Aldehyde : 1.4 equiv Sodium Triacetoxyborohydride (

    
    ).
    
  • Solvent: DCE (1,2-Dichloroethane) or THF.[4][5]

  • Procedure:

    • Mix amine and aldehyde in DCE. Stir for 15-30 mins to allow equilibrium formation of the hemiaminal/iminium species.

    • Add

      
       in one portion.
      
    • Optional: If the reaction is sluggish, add 1.0 equiv of Acetic Acid (AcOH).

    • Stir at RT for 2-16 hours.

  • Workup: Quench with saturated

    
    . Extract with DCM.
    

Decision Matrix & Workflow Selection

Use the following logic flow to select the correct experimental setup for your specific substrate.

DecisionTree Start Start: Select Electrophile Q1 Is the electrophile an Aldehyde or Ketone? Start->Q1 MethodRed Method: Reductive Amination (Abdel-Magid Protocol) Q1->MethodRed Yes Q2 Is it an Alkyl Halide? Q1->Q2 No ReasonRed Why: 100% Selective against Quaternization. MethodRed->ReasonRed Q3 Is the Alkyl Halide Primary or Secondary? Q2->Q3 Yes MethodBuch Method: Buchwald-Hartwig or Ullmann Coupling Q2->MethodBuch No (It is Aryl Halide) MethodCs Method: Cesium Carbonate in DMF Q3->MethodCs Primary/Secondary ReasonCs Why: Cs+ effect suppresses second alkylation.

Figure 2: Experimental decision matrix for N-alkylation of secondary amines.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
High levels of Quaternary Salt (>10%) Excess electrophile or "Hot" Alkyl Halide (e.g., Methyl Iodide).Switch to Protocol B (Reductive Amination) if possible. If stuck with Alkyl Halide, lower temperature to 0°C and add electrophile via syringe pump over 1 hour.
Low Conversion (<30%) Base insolubility or steric hindrance.If using

, switch to

(higher solubility in DMF). If using Protocol B, add 1 equiv of Acetic Acid to catalyze iminium formation.
Starting Material Remaining + Salt Formation The "Runaway" effect (

).
Do not add more electrophile. This will only increase salt formation. Stop the reaction, isolate the product, and recycle the starting material.
Emulsion during Workup Amphiphilic nature of isoquinoline salts.Do not shake vigorously. Use a DCM/MeOH (9:1) mixture for extraction instead of pure DCM. Saturate the aqueous layer with NaCl.

References

  • Salvatore, R. N., et al. (2002). "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[6][7][8][9] The Journal of Organic Chemistry, 67(3), 674–683.

  • Abdel-Magid, A. F., et al. (1996).[3][4][5][10] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[3]

  • ACS GCI Pharmaceutical Roundtable. (2024). "Reagent Guide: Avoiding Over-Alkylation." ACS Green Chemistry Institute.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to In Vitro Cell Migration Assays for Isoquinoline-Based ROCK Inhibitors

This guide provides an in-depth comparison of common in vitro cell migration assays for researchers evaluating the efficacy and mechanism of isoquinoline-based ROCK inhibitors, such as Y-27632 and Fasudil. We will move b...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of common in vitro cell migration assays for researchers evaluating the efficacy and mechanism of isoquinoline-based ROCK inhibitors, such as Y-27632 and Fasudil. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring your assays are robust, reproducible, and yield insightful data.

The Central Role of ROCK Signaling in Cell Migration

Cell migration is a fundamental process, essential for everything from embryonic development to immune responses and, pathologically, in cancer metastasis.[1][2] This process requires a dynamic and precisely controlled reorganization of the cell's actin cytoskeleton.[3] A master regulator of this process is the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway.[4]

The small GTPase RhoA, when activated, binds to and activates ROCK.[5] ROCK, a serine/threonine kinase, then influences the cytoskeleton through two primary downstream effects:

  • Increased Actomyosin Contractility: ROCK directly phosphorylates and activates Myosin Light Chain (MLC) and inactivates MLC phosphatase, leading to a net increase in phosphorylated MLC. This drives the contraction of actin-myosin filaments, which is crucial for generating the traction forces required for cell movement and for retracting the cell's rear during migration.[3][6][7]

  • Stabilization of Actin Filaments: ROCK phosphorylates and activates LIM kinase (LIMK). LIMK, in turn, phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This leads to the stabilization of actin filaments and the formation of stress fibers.[3]

Given its central role, the ROCK pathway is a prime target for therapeutic intervention, particularly in oncology.[4][8]

ROCK_Pathway cluster_input Upstream Signals cluster_core Core Pathway cluster_output Downstream Effects Growth Factors\nChemoattractants Growth Factors Chemoattractants RhoA_GDP RhoA-GDP (Inactive) Growth Factors\nChemoattractants->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK1/2 RhoA_GTP->ROCK Activates LIMK LIM Kinase ROCK->LIMK Activates (P) MYPT1 MLC Phosphatase (MYPT1) ROCK->MYPT1 Inhibits (P) MLC Myosin Light Chain (MLC) ROCK->MLC Activates (P) (Direct, minor) Cofilin Cofilin LIMK->Cofilin Inhibits (P) Actin_Stab Actin Filament Stabilization & Stress Fibers Cofilin->Actin_Stab Depolymerizes pMLC p-MLC (Active) MYPT1->pMLC Dephosphorylates MLC->pMLC MLCK Contractility Actomyosin Contractility pMLC->Contractility Inhibitor Isoquinoline Inhibitors (Y-27632, Fasudil) Inhibitor->ROCK Inhibits

Caption: The RhoA/ROCK signaling pathway controlling cell migration.

Isoquinoline-Based ROCK Inhibitors: Y-27632 and Fasudil

The isoquinoline-based compounds are among the most widely used ROCK inhibitors in research. They function as ATP-competitive inhibitors, targeting the kinase domain of ROCK1 and ROCK2.[9]

  • Y-27632: Considered the gold-standard ROCK inhibitor for in vitro research. It is highly potent and has been used extensively to probe the function of ROCK in numerous cellular processes.[9][10]

  • Fasudil (HA-1077): A clinically approved drug (in Japan and China) for cerebral vasospasm.[11] It is often considered a suitable and significantly more cost-effective alternative to Y-27632 for many research applications.[11][12][13] While both compounds are effective ROCK inhibitors, subtle differences in potency and specificity may exist, with some studies suggesting Y-27632 is more potent in certain experimental contexts.[14][15]

Choosing the Right Tool: A Comparison of In Vitro Migration Assays

No single assay can fully capture the complexity of cell migration. The choice of assay should be driven by the specific biological question. Key considerations include:

  • Collective vs. Single-Cell Migration: Are you studying the coordinated movement of a sheet of cells (like in wound healing) or the behavior of individual cells?

  • Chemotaxis: Is the migration directional in response to a chemical gradient?

  • Throughput and Complexity: Do you need to screen many compounds quickly, or do you require detailed, high-content data on a few treatments?

We will compare three workhorse assays: the Wound Healing (Scratch) Assay, the Transwell (Boyden Chamber) Assay, and Single-Cell Tracking.[1][16]

Method 1: The Wound Healing (Scratch) Assay

Principle & Best Use Cases: This assay models collective cell migration, mimicking the closure of a wound in a 2D cell monolayer.[17] It is ideal for studying factors that influence coordinated cell movement, cell-cell communication during migration, and the initial stages of tissue repair. Its simplicity and low cost make it excellent for initial screening of potential migration inhibitors or enhancers.[17][18]

Detailed Protocol:

  • Cell Seeding: Seed adherent cells in a multi-well plate (e.g., 12- or 24-well) at a density that will form a fully confluent monolayer within 24-48 hours.[19]

    • Expert Insight: Achieving a uniform, confluent monolayer is the most critical step for reproducibility.[1] Test different seeding densities for your specific cell line beforehand.

  • (Optional but Recommended) Proliferation Arrest: To ensure that gap closure is due to migration and not cell proliferation, arrest the cell cycle. This can be achieved by serum-starving the cells (e.g., 0.1-0.5% FBS) for 12-24 hours prior to the assay or by treating with an inhibitor like Mitomycin C (e.g., 10 µg/mL for 2 hours).[20][21] Wash cells thoroughly after treatment.

  • Creating the "Wound": Using a sterile p200 or p10 pipette tip, create a straight scratch down the center of the monolayer. Apply firm, consistent pressure and speed to create a uniform cell-free zone.[18][19]

    • Expert Insight: For higher consistency, use a ruler or guide. Alternatively, commercial inserts that create a defined cell-free zone without scratching the plate surface can be used to avoid damaging the underlying matrix.[18]

  • Washing: Gently wash the well with sterile PBS or serum-free medium to remove dislodged cells and debris.[20][22] This is crucial to prevent loose cells from re-adhering in the gap and confounding the results.

  • Treatment: Aspirate the wash solution and add fresh culture medium containing the desired concentrations of your isoquinoline-based ROCK inhibitor (e.g., Y-27632, Fasudil) or vehicle control.

  • Image Acquisition: Immediately place the plate on a microscope stage (preferably with an environmental chamber) and capture the first image (T=0). Use phase-contrast microscopy at low magnification (e.g., 4x or 10x) to visualize the entire width of the scratch.[19]

  • Time-Lapse Imaging: Continue acquiring images of the same fields of view at regular intervals (e.g., every 4-8 hours) for 24-48 hours, or until the wound in the control wells is nearly closed.[18]

Scratch_Assay_Workflow A 1. Seed Cells to 100% Confluence B 2. (Optional) Arrest Proliferation (e.g., Serum Starvation) A->B C 3. Create Linear Scratch with Pipette Tip B->C D 4. Wash to Remove Debris C->D E 5. Add Medium with ROCK Inhibitor / Vehicle D->E F 6. Image at T=0 E->F G 7. Time-Lapse Imaging (e.g., 24-48h) F->G H 8. Quantify Wound Area Over Time G->H

Caption: Workflow for the wound healing (scratch) assay.

Data Analysis & Interpretation: Quantification is typically performed using software like ImageJ/Fiji.[17] The most common metric is the percentage of wound closure at each time point, calculated as:

% Wound Closure = [(AreaT=0 - AreaT=x) / AreaT=0] * 100

Plotting % wound closure against time for each condition allows for the comparison of migration rates.

Performance of Isoquinoline-Based ROCK Inhibitors in Scratch Assays: The effect of ROCK inhibition on collective migration is highly context-dependent. While ROCK activity is essential for generating contractile force, hyper-activation can lead to excessive stress fibers and overly stable focal adhesions, impeding movement. Therefore, inhibition can paradoxically increase migration in some cell types by promoting a more dynamic cytoskeleton.

Cell TypeInhibitorConcentrationObserved Effect on MigrationReference
Corneal Endothelial CellsY-2763210 µMIncreased wound closure rate[23]
Human Hepatic Stellate CellsY-276321-10 µMIncreased wound closure rate[24]
C2C12 MyoblastsY-2763210 µMIncreased wound closure rate[25]
MDA-MB-231 Breast CancerRKI-18 (ROCK inh.)3-10 µMDecreased wound closure rate[7]
BRAF-mutant MelanomaY-27632, Fasudil10 µMIncreased wound closure rate[10]

Method 2: The Transwell (Boyden Chamber) Assay

Principle & Best Use Cases: The transwell assay is the gold standard for studying chemotaxis—directional cell migration towards a chemical gradient.[16][26] It utilizes a permeable membrane insert to create upper and lower chambers. Cells are seeded in the upper chamber and migrate through the pores towards a chemoattractant placed in the lower chamber. This assay can be adapted to study cell invasion by coating the membrane with an extracellular matrix (ECM) protein like Matrigel®.[1]

Detailed Protocol:

  • Rehydrate Insert: If required, rehydrate the transwell insert membrane (typically 8 µm pore size for most epithelial/fibroblastic cells) with serum-free medium in the lower chamber for at least 30 minutes at 37°C.[27]

  • Prepare Lower Chamber: Aspirate the rehydration medium and add 600-750 µL of medium containing the chemoattractant (e.g., 10% FBS, specific growth factors) to the lower well of the plate.[27]

  • Prepare Cell Suspension: Harvest cells and resuspend them in a low-serum or serum-free medium at a predetermined optimal concentration (e.g., 1 x 10⁵ cells/mL).[20][27]

    • Expert Insight: Serum-starving cells for several hours before the assay can increase their sensitivity to the chemoattractant and reduce baseline migration.[20][28]

  • Treatment: Pre-incubate the cell suspension with the desired concentrations of your ROCK inhibitor or vehicle control for a short period (e.g., 30-60 minutes) before seeding.

  • Seed Cells: Add 100-200 µL of the treated cell suspension to the upper chamber of the transwell insert.[27]

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for a duration optimized for your cell type (typically 12-24 hours).

  • Remove Non-Migrated Cells: Carefully remove the insert from the well. Use a cotton swab to gently wipe the inside of the insert to remove the cells that did not migrate through the membrane.[27][29]

  • Fix and Stain: Fix the migrated cells on the underside of the membrane by immersing the insert in methanol or paraformaldehyde for 10-20 minutes. Subsequently, stain the cells with a solution like 0.1% Crystal Violet for 20-30 minutes.[27]

  • Imaging and Quantification: After washing away excess stain, allow the membrane to dry. Image the underside of the membrane using a microscope and count the number of stained cells in several representative fields. Alternatively, the dye can be eluted (e.g., with acetic acid) and the absorbance can be measured with a plate reader for higher throughput quantification.[27]

Transwell_Assay_Workflow A 1. Add Chemoattractant to Lower Chamber B 2. Place Transwell Insert into Well A->B E 5. Incubate (e.g., 12-24h) to Allow Migration B->E C 3. Prepare & Treat Cell Suspension with ROCK Inhibitor / Vehicle D 4. Seed Treated Cells into Upper Chamber C->D D->E F 6. Remove Non-Migrated Cells from Top of Membrane E->F G 7. Fix & Stain Migrated Cells on Bottom of Membrane F->G H 8. Image and Count Cells or Elute Dye for Quantification G->H

Caption: Workflow for the transwell migration assay.

Performance of Isoquinoline-Based ROCK Inhibitors in Transwell Assays: This assay directly tests the ability of cells to actively move towards a stimulus, a process requiring cytoskeletal plasticity.

Cell TypeInhibitorConcentrationObserved Effect on MigrationReference
Spinal Cord MicrogliaY-2763210 µMIncreased number of migrated cells[30]
Spinal Cord MicrogliaFasudil41 µMIncreased number of migrated cells[30]
GranulocytesY-276323-10 µM (IC50)Inhibited chemotaxis[6]
Glioblastoma CellsY-27632(Not specified)Attenuated substrate preference[31]

Method 3: Single-Cell Tracking Assays

Principle & Best Use Cases: For the most detailed and mechanistic insights, single-cell tracking via live-cell, time-lapse microscopy is unparalleled.[2] This method allows for the quantification of dynamic parameters of individual cell movement, such as speed, velocity (speed with direction), and persistence (the tendency to move in a straight line). It is best used for in-depth characterization of inhibitor effects on the fundamental properties of cell motility, rather than for high-throughput screening.

General Workflow:

  • Seeding: Plate cells at a very low density on a glass-bottom dish or plate to ensure individual cells can be tracked without colliding with others.

  • Treatment: Allow cells to adhere, then replace the medium with medium containing the ROCK inhibitor or vehicle.

  • Live-Cell Imaging: Place the dish on a microscope equipped with a high-precision motorized stage and a full incubation chamber (maintaining temperature, humidity, and CO₂).

  • Image Acquisition: Acquire phase-contrast or DIC images at multiple positions every 5-20 minutes over a long period (e.g., 12-24 hours).

  • Data Analysis: Use software with tracking plugins (e.g., ImageJ's Manual Tracking plugin) to map the x,y coordinates of each cell's centroid in every frame.[2][25] From these tracks, parameters like accumulated distance, velocity, and displacement can be calculated and plotted.

Performance of Isoquinoline-Based ROCK Inhibitors in Single-Cell Tracking: This assay can reveal nuanced effects of ROCK inhibition on cell motility that bulk assays might miss.

Cell TypeInhibitorConcentrationObserved Effect on MigrationReference
A549 Lung CancerDJ4 (ROCK/MRCK inh.)5 µMReduced migration rate by 2.7-fold[32]
MDA-MB-231 Breast CancerDJ4 (ROCK/MRCK inh.)5 µMReduced migration rate by 5.5-fold[32]
NeutrophilsY-27632Not specifiedDecreased net cell translocation[6]

Synthesis and Recommendations

Choosing the right assay is paramount for generating meaningful data. The following table summarizes the key characteristics of each method.

FeatureWound Healing (Scratch) AssayTranswell AssaySingle-Cell Tracking
Migration Type Collective, 2DIndividual, Chemotactic, 3D-likeIndividual, 2D
Primary Output % Wound Closure, Migration RateNumber of Migrated CellsVelocity, Speed, Persistence, Trajectory
Throughput HighMedium to HighLow
Cost LowMediumHigh (Requires specialized equipment)
Key Advantage Simple, mimics collective repairGold standard for chemotaxis/invasionProvides detailed mechanistic data
Key Limitation Potential for injury at scratch edge; proliferation can confound resultsEndpoint assay; less dynamic informationTechnically demanding; low throughput

Final Recommendation: For a comprehensive evaluation of an isoquinoline-based ROCK inhibitor, a multi-assay approach is most powerful.

  • Start with the Scratch Assay for initial screening and to understand the inhibitor's effect on collective cell migration.

  • Use the Transwell Assay to determine if the inhibitor affects directional migration towards specific chemoattractants.

  • Employ Single-Cell Tracking for lead compounds to dissect the precise mechanism by which they alter cell motility.

By carefully selecting and executing these assays, researchers can build a robust and compelling story about the efficacy and mechanism of action of their chosen ROCK inhibitors.

References

  • Corning Incorporated. (n.d.). Transwell Cell Migration and Invasion Assay Guide. Corning Life Sciences. Retrieved from [Link]

  • Kramer, N., et al. (2011). Cell Migration and Invasion Assays as Tools for Drug Discovery. Pharmaceutics. Retrieved from [Link]

  • Kramer, N., et al. (2011). Cell Migration and Invasion Assays as Tools for Drug Discovery. ResearchGate. Retrieved from [Link]

  • ResearchHub. (2024). Standard Operating Procedure (SOP) for Transwell Migration Assay. ResearchHub. Retrieved from [Link]

  • Chen, Y.C. (2005). Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell. Bio-protocol. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). ROCK Signaling Pathway. Creative Diagnostics. Retrieved from [Link]

  • Kramer, N., et al. (2011). Cell migration and invasion assays as tools for drug discovery. PubMed. Retrieved from [Link]

  • Pijuan, J., et al. (2019). In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. Frontiers in Cell and Developmental Biology. Retrieved from [Link]

  • Seltz, C. O., et al. (2017). An optimized method for accurate quantification of cell migration using human small intestine cells. Cytotechnology. Retrieved from [Link]

  • Bitesize Bio. (2020). Beginners Guide to Setting Up Migration and Invasion Assays. Bitesize Bio. Retrieved from [Link]

  • Sheridan, B. S., et al. (2023). Quantification of cell migration: metrics selection to model application. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • Bobadilla, M., et al. (2019). In vitro cell migration quantification method for scratch assays. Journal of the Royal Society Interface. Retrieved from [Link]

  • Chuang, J. Y., et al. (2013). Rho/ROCK and MAPK Signaling Pathways Are Involved in Glioblastoma Cell Migration and Proliferation. Anticancer Research. Retrieved from [Link]

  • Ayuso, J. M., et al. (2021). Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay. Journal of Visualized Experiments. Retrieved from [Link]

  • Rath, N., et al. (2017). A novel selective multikinase inhibitor of ROCK and MRCK effectively blocks cancer cell migration and invasion. Oncotarget. Retrieved from [Link]

  • Alblas, J., et al. (2001). Activation of RhoA and ROCK Are Essential for Detachment of Migrating Leukocytes. Molecular Biology of the Cell. Retrieved from [Link]

  • Eyl, R., & Beall, B. (2021). Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components. International Journal of Molecular Sciences. Retrieved from [Link]

  • Lawson, C. D., & Ridley, A. J. (2018). Rho GTPase signaling complexes in cell migration and invasion. Journal of Cell Biology. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Transwell Migration and Invasion Assays. Creative Bioarray. Retrieved from [Link]

  • Kumar, D., et al. (2015). Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities. Molecular Cancer Therapeutics. Retrieved from [Link]

  • Yarrow, J. C., et al. (2004). Screening for cell migration inhibitors via automated microscopy reveals a Rho-kinase inhibitor. Chemistry & Biology. Retrieved from [Link]

  • Liu, S., et al. (2019). ROCK inhibitor enhances the growth and migration of BRAF-mutant skin melanoma cells. Journal of Cellular and Molecular Medicine. Retrieved from [Link]

  • Fu, P., et al. (2017). The Rho-associated kinase inhibitors Y27632 and fasudil promote microglial migration in the spinal cord via the ERK signaling pathway. Neural Regeneration Research. Retrieved from [Link]

  • Corning Incorporated. (n.d.). Transwell Cell Migration and Invasion Assay Guide. Corning Life Sciences. Retrieved from [Link]

  • JoVE. (2013). In vitro Cell Migration and Invasion Assays. Journal of Visualized Experiments. Retrieved from [Link]

  • Okumura, N., et al. (2015). Corneal Endothelial Cell Migration and Proliferation Enhanced by Rho Kinase (ROCK) Inhibitors in In Vitro and In Vivo Models. Investigative Ophthalmology & Visual Science. Retrieved from [Link]

  • Chen, J., et al. (2024). Cell Migration Assays and Their Application to Wound Healing Assays—A Critical Review. Biosensors. Retrieved from [Link]

  • Gentry, M. S., et al. (2017). Fasudil, a Clinically Used ROCK Inhibitor, Stabilizes Rod Photoreceptor Synapses after Retinal Detachment. Translational Vision Science & Technology. Retrieved from [Link]

  • Assay Genie. (2025). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Assay Genie. Retrieved from [Link]

  • Jung, Y. H., et al. (2020). The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research. PLOS One. Retrieved from [Link]

  • Borroto-Escuela, D. O., et al. (2025). Fasudil inhibits α-synuclein aggregation through ROCK-inhibition-mediated mechanisms. Neurobiology of Disease. Retrieved from [Link]

  • Zhang, Z., et al. (2020). Comparison of the efficacy of Rho kinase inhibitor Fasudil and Y27632 in promoting cutaneous nerve regeneration. Chinese Journal of Reparative and Reconstructive Surgery. Retrieved from [Link]

  • Moshirfar, M., et al. (2021). Enhanced Migration of Fuchs Corneal Endothelial Cells by Rho Kinase Inhibition: A Novel Ex Vivo Descemet's Stripping Only Model. Cells. Retrieved from [Link]

  • Jung, Y. H., et al. (2020). The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research. PMC. Retrieved from [Link]

  • Jung, Y. H., et al. (2020). The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research. PubMed. Retrieved from [Link]

  • PLOS One. (2020). The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research. PLOS One. Retrieved from [Link]

  • Akbas, M., et al. (2009). Antiepileptic effects of two Rho-kinase inhibitors, Y-27632 and fasudil, in mice. Brain Research. Retrieved from [Link]

  • Swaggart, K. A., & Squirrell, J. M. (2015). ROCK inhibition increases rate of myoblast migration during wound repair. ResearchGate. Retrieved from [Link]

  • Bachtler, N., et al. (2023). The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells. PLOS One. Retrieved from [Link]

  • Axion BioSystems. (n.d.). Scratch Assay Protocol. Axion BioSystems. Retrieved from [Link]

  • Chirasani, S. R., et al. (2015). Dissecting the Inter-Substrate Navigation of Migrating Glioblastoma Cells with the Stripe Assay Reveals a Causative Role of ROCK. Cellular and Molecular Neurobiology. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

N-(isoquinolin-5-ylmethyl)-N-methylamine proper disposal procedures

Standard Operating Procedure: Disposal of N-(isoquinolin-5-ylmethyl)-N-methylamine Executive Summary: The "Golden Rules" of Disposal Do NOT treat this compound as generic organic waste. N-(isoquinolin-5-ylmethyl)-N-methy...

Author: BenchChem Technical Support Team. Date: February 2026

Standard Operating Procedure: Disposal of N-(isoquinolin-5-ylmethyl)-N-methylamine

Executive Summary: The "Golden Rules" of Disposal

Do NOT treat this compound as generic organic waste. N-(isoquinolin-5-ylmethyl)-N-methylamine is a functionalized secondary amine with distinct reactivity profiles that dictate its disposal pathway.

  • Immediate Hazard: Caustic to mucous membranes; potential neurotoxin (isoquinoline class).

  • Critical Incompatibility: NEVER mix with oxidizing agents (peroxides, nitric acid) or nitrosating agents (nitrites). This generates immediate fire hazards or potent carcinogens (N-nitrosamines).

  • Disposal Stream: Basic Organic Waste (Alkaline).

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its "anger points"—what makes it react.

PropertySpecificationOperational Implication
Chemical Structure Isoquinoline ring + Secondary AmineHigh alkalinity; potential for salt formation with acids.
Acidity (pKa) ~9.5 - 10.5 (Estimated for amine)Base. Will react exothermically with acids.
Physical State Viscous liquid or low-melting solidMay adhere to glass; triple rinse required.
RCRA Status Non-Listed (unless in specific solvents)Classify by characteristic: Corrosive (D002) or Toxic .
Key Reactivity Nucleophilic attack; N-oxidationSegregate strictly from electrophiles and oxidizers.

Pre-Disposal Stabilization & Segregation

The most common lab accidents occur not during synthesis, but during waste consolidation.

The Segregation Protocol

This compound belongs to the Organic Alkali stream. It must be isolated from the standard "Organic Solvents" carboy if that carboy contains acidic residues.

Step-by-Step Segregation Logic:

  • Check pH: If the waste solution pH > 12.5, it is RCRA Corrosive (D002) .

  • Solvent Carrier Check:

    • Halogenated (DCM, Chloroform): Dispose in Halogenated Basic stream.

    • Non-Halogenated (Methanol, Ethanol): Dispose in Non-Halogenated Basic stream.

  • Container Selection: Use HDPE (High-Density Polyethylene) or Glass .

    • Avoid: Metal cans (amines can corrode certain alloys or react with surface oxides).

Visual Decision Tree (Segregation)

The following diagram illustrates the critical decision nodes for segregating this specific amine waste.

DisposalLogic Start Waste: N-(isoquinolin-5-ylmethyl)-N-methylamine StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidBin Solid Waste Bin (Label: Toxic/Irritant) Solid->SolidBin Double Bag SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, EtOH) SolventCheck->NonHalo StreamA Stream A: Halogenated Bases (Do NOT mix with Acids) Halo->StreamA StreamB Stream B: Organic Bases (Flammable/Toxic) NonHalo->StreamB Warning CRITICAL: NO ACIDS OR OXIDIZERS StreamA->Warning StreamB->Warning

Figure 1: Decision matrix for segregating isoquinoline-based amine waste streams to prevent incompatible mixing.

Detailed Disposal Workflow

Scenario A: Disposing of Pure Solid/Oil

Context: Expired reagent or synthesis product.

  • Primary Containment: Keep the substance in its original vial if possible. Ensure the cap is Tightly sealed with Parafilm.

  • Secondary Containment: Place the vial into a clear, sealable plastic bag (Ziploc type).

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "N-(isoquinolin-5-ylmethyl)-N-methylamine" (100%).

    • Hazards: Check "Toxic" and "Irritant."[1]

  • Disposal: Place in the Solid Hazardous Waste drum.

Scenario B: Disposing of Reaction Mixtures (Liquid)

Context: Post-extraction layers or mother liquor.

  • pH Verification: Dip a pH strip into the waste. If pH < 4, STOP . You have inadvertently mixed it with acid. Do not add to a basic waste container immediately; it may heat up.[2][3] Allow to cool, then transfer to the aqueous/acid stream only if the organic content is low, otherwise, keep as a separate "Mixed Acid/Organic" stream.

  • Transfer: Pour into the appropriate carboy (Halogenated or Non-Halogenated Base) using a funnel.

    • Safety Note: Perform this in a fume hood.[4] The amine vapor is a respiratory irritant.

  • Rinsing: Rinse the original flask 3x with the compatible solvent (e.g., ethanol). Add rinsate to the same waste carboy.

  • Log Entry: Immediately log the volume and mass on the carboy's accumulation log sheet.

Emergency Spill Response

If a spill occurs outside the hood:

  • Evacuate & Ventilate: The vapor pressure of secondary amines can cause respiratory distress. Clear the area.

  • PPE Upgrade: Wear butyl rubber or nitrile gloves (double gloved) and safety goggles.

  • Neutralization (Spill Only):

    • Do NOT use paper towels directly (fire risk if oxidizers are present).

    • Cover spill with Dry Sand or Commercial Amine Neutralizer (often citric acid-based powders).

    • Why: The acid powder neutralizes the base, reducing volatility and making it safer to sweep.

  • Cleanup: Scoop the solid/sand mixture into a bucket. Label as "Hazardous Waste: Amine Spill Debris."

Regulatory Compliance (RCRA/EPA)

  • Satellite Accumulation Area (SAA): You may store up to 55 gallons of hazardous waste at or near the point of generation.

  • Closed Container Rule: The waste container must remain closed at all times except when adding waste. A funnel left in an open bottle is a violation.

  • P-List/U-List: While this specific isomer is not typically P-listed (acutely toxic) by name, it defaults to the characteristics of the mixture. If mixed with P-listed solvents (e.g., Allyl alcohol), the entire mixture becomes P-listed.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link]

  • PubChem. (n.d.). Isoquinoline Compound Summary. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

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